2-Bromo-5-(piperazin-1-YL)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLIQZJZHJUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610435 | |
| Record name | 2-Bromo-5-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446286-90-4 | |
| Record name | 2-Bromo-5-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-(piperazin-1-YL)pyrazine chemical properties
An In-depth Technical Guide to 2-Bromo-5-(piperazin-1-YL)pyrazine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its physicochemical characteristics, outlines plausible experimental protocols, and discusses its potential reactivity and applications as a chemical intermediate.
Core Chemical Properties
This compound is a substituted pyrazine compound. The core structure consists of a pyrazine ring, which is an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a bromine atom at position 2 and a piperazine group at position 5.
Physicochemical Data
The key chemical and physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and predictive databases.
| Property | Value | Source |
| CAS Number | 446286-90-4 | [1][2] |
| Molecular Formula | C₈H₁₁BrN₄ | [1][2] |
| Molecular Weight | 243.108 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 380.6 ± 42.0 °C (Predicted) | [1] |
| Density | 1.515 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.22 ± 0.10 (Predicted) | [1] |
| Purity | ≥95% | [2] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
Synthesis and Purification
Experimental Protocol: Synthesis
Reaction: The synthesis involves the reaction of a di-substituted pyrazine, such as 2,5-dibromopyrazine, with piperazine. The greater reactivity of one bromine atom or the use of stoichiometric control allows for a mono-substitution.
-
Materials:
-
2,5-Dibromopyrazine
-
Piperazine (2-4 equivalents)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (Optional, to scavenge HBr)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-dibromopyrazine in the chosen solvent.
-
Add piperazine to the solution. An excess of piperazine is used to favor mono-substitution and to act as the base to neutralize the HBr byproduct.
-
The mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Experimental Protocol: Purification
The crude product can be purified using standard laboratory techniques.
-
Method: Flash column chromatography is a suitable method for purification.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (~1%) to prevent the product from streaking on the silica gel.
-
Procedure:
-
The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
The solution is loaded onto a silica gel column.
-
The column is eluted with the chosen solvent system.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is removed under vacuum to yield purified this compound.
-
Structural Elucidation and Analysis
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the piperazine ring. The pyrazine protons would appear as singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). The piperazine protons would appear as two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the four protons adjacent to the pyrazine ring and the four protons adjacent to the secondary amine. A broad singlet for the N-H proton of the piperazine would also be present.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbon atoms of the pyrazine and piperazine rings.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The spectrum would show a molecular ion peak (M+) and/or a protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight (243.11 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion peak.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often containing a modifier like trifluoroacetic acid or formic acid) would be suitable. Purity is determined by integrating the area of the product peak relative to the total peak area.
Reactivity and Further Applications
The structure of this compound contains two key reactive sites, making it a valuable building block in medicinal chemistry.
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Piperazine N-H group: The secondary amine on the piperazine ring is nucleophilic and can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.
-
Alkylation: Reaction with alkyl halides to introduce substituents.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
-
Bromo-Pyrazine Moiety: The bromine atom is on an electron-deficient pyrazine ring, making it susceptible to displacement via nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids.
-
Buchwald-Hartwig Amination: Reaction with amines.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
This dual reactivity allows for the synthesis of a diverse library of more complex molecules, where different functionalities can be introduced at either end of the molecule.
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Standard analytical workflow for compound characterization and purity assessment.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-(piperazin-1-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis route and characterization of the novel compound 2-Bromo-5-(piperazin-1-yl)pyrazine. This molecule holds potential as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, owing to its unique structural features that allow for diverse chemical modifications.
Synthesis Methodology
A plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a dihalogenated pyrazine with piperazine. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by the nucleophilic piperazine.
Proposed Reaction Scheme:
Experimental Protocol
This protocol is a proposed method based on analogous reactions involving nucleophilic aromatic substitution on dihalopyrazines.[1][2]
Materials:
-
2,5-Dibromopyrazine
-
Piperazine
-
Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dibromopyrazine (1.0 equivalent) in an anhydrous polar aprotic solvent under an inert atmosphere.
-
Add piperazine (1.1 to 2.0 equivalents). The use of a slight excess of piperazine can favor the monosubstituted product.
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques. Below are the predicted and experimentally available characterization data.
Physical Properties
| Property | Predicted/Available Value | Reference |
| Molecular Formula | C₈H₁₁BrN₄ | |
| Molecular Weight | 243.11 g/mol | |
| Boiling Point | 380.6±42.0 °C (Predicted) | [3] |
| Density | 1.515±0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.22±0.10 (Predicted) | [3] |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [3] |
Spectroscopic Data
2.2.1. 1H NMR Spectroscopy (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | 7.8 - 8.2 | d |
| Pyrazine-H | 7.5 - 7.9 | d |
| Piperazine-H (N-CH₂) | 3.4 - 3.8 | t |
| Piperazine-H (N-CH₂) | 2.9 - 3.3 | t |
| Piperazine-NH | 1.5 - 2.5 | br s |
2.2.2. 13C NMR Spectroscopy (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrazine C-Br | 140 - 145 |
| Pyrazine C-N | 150 - 155 |
| Pyrazine C-H | 130 - 135 |
| Pyrazine C-H | 125 - 130 |
| Piperazine C-N | 45 - 50 |
2.2.3. Mass Spectrometry (Predicted)
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₈H₁₁BrN₄ [M+H]⁺ would be approximately 243.0243.
-
Electron Ionization (EI) Fragmentation: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) and fragment ions corresponding to the loss of bromine, and cleavage of the piperazine ring.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Characterization Logic
Caption: Logical workflow for the structural characterization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 446286-90-4 [amp.chemicalbook.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. rsc.org [rsc.org]
- 6. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]
An In-depth Technical Guide to 2-Bromo-5-(piperazin-1-YL)pyrazine: A Key Intermediate in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 2-Bromo-5-(piperazin-1-YL)pyrazine. This compound has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its unique combination of a reactive bromine atom and a pharmacologically significant piperazine moiety makes it a versatile scaffold for the development of novel therapeutics.
Molecular Structure and Chemical Formula
This compound is a heterocyclic organic compound. Its structure consists of a pyrazine ring substituted with a bromine atom at the 2-position and a piperazine ring at the 5-position.
-
Molecular Formula: C₈H₁₁BrN₄
-
Molecular Weight: 243.11 g/mol
-
CAS Number: 446286-90-4
The structural arrangement of the pyrazine and piperazine rings, along with the strategically placed bromine atom, provides a powerful tool for synthetic chemists. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the piperazine nitrogen can be protonated at physiological pH, allowing for ionic interactions with biological targets[1]. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments[1].
Physicochemical Properties
Detailed experimental physicochemical data for this compound is not extensively available in peer-reviewed literature, which is common for a commercial chemical intermediate. However, predicted data provides valuable insights into its characteristics.
| Property | Value | Source |
| Boiling Point | 380.6 ± 42.0 °C | Predicted[2] |
| Density | 1.515 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 8.22 ± 0.10 | Predicted[2] |
| Appearance | Solid | - |
| Storage | 2-8°C, under inert gas | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in published literature. However, a general and plausible synthetic route involves a nucleophilic aromatic substitution reaction.
General Synthetic Approach:
The synthesis would likely proceed via the reaction of a di-halogenated pyrazine, such as 2,5-dibromopyrazine, with piperazine. The reaction conditions would be optimized to favor monosubstitution over disubstitution.
Illustrative Experimental Protocol:
-
Reaction Setup: To a solution of 2,5-dibromopyrazine (1 equivalent) in a suitable aprotic solvent (e.g., DMSO, DMF, or NMP), add piperazine (1.1 to 1.5 equivalents). A base, such as potassium carbonate or triethylamine, may be added to scavenge the HBr byproduct.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Caption: General synthetic workflow for the preparation of this compound.
Applications in Drug Discovery and Development
This compound is a highly valuable intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors[1]. The pyrazine scaffold is a common motif in many approved and experimental drugs[3].
Key Application: Synthesis of ALK2 Inhibitors
A significant application of this building block is in the development of inhibitors for Activin receptor-like kinase 2 (ALK2), also known as ACVR1[1]. ALK2 is a bone morphogenetic protein (BMP) type I receptor. Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by the progressive formation of heterotopic bone in soft tissues[4][5].
The pyrazine core of this compound can serve to anchor a molecule within the ATP-binding pocket of the kinase, while the piperazine group can be functionalized to enhance potency, selectivity, and pharmacokinetic properties[1]. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to explore the structure-activity relationship (SAR) and optimize the inhibitor's profile.
ALK2 Signaling Pathway in Fibrodysplasia Ossificans Progressiva (FOP)
In its normal state, the ALK2 receptor requires binding to a BMP ligand and a type II BMP receptor to become activated. In FOP, the mutated ALK2 receptor is hyperactive, leading to aberrant downstream signaling even at basal conditions, which is further exacerbated by certain ligands like Activin A[5]. This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus and induce the expression of genes that drive osteogenesis, resulting in heterotopic bone formation[6][7].
An inhibitor synthesized from this compound would aim to bind to the ATP-binding site of the mutated ALK2 kinase domain, preventing the phosphorylation of SMADs and thereby blocking the pathological signaling cascade.
Caption: The aberrant ALK2 signaling pathway in FOP and the mechanism of action for a targeted inhibitor.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in drug discovery. Its structural features facilitate the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors. The ongoing research into ALK2 inhibitors for the treatment of FOP highlights the importance of such building blocks in creating targeted therapies for rare and debilitating genetic diseases. This guide provides a foundational understanding of its properties and applications for researchers working at the forefront of medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound CAS#: 446286-90-4 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigations of activated ACVR1/ALK2, a bone morphogenetic protein type I receptor, that causes fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Navigating the Complex Landscape of Fibrodysplasia Ossificans Progressiva: From Current Paradigms to Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to 2-Bromo-5-(piperazin-1-yl)pyrazine (CAS 446286-90-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-(piperazin-1-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The document details a probable synthetic route, purification protocols, and methods for analytical characterization. Furthermore, it explores the potential biological significance of this molecule, particularly as a scaffold for kinase inhibitors, and visualizes a relevant signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound is a disubstituted pyrazine derivative featuring both a bromine atom and a piperazine moiety. This unique combination of functional groups makes it a versatile building block in the synthesis of complex organic molecules. The pyrazine ring is a common scaffold in numerous biologically active compounds, and the piperazine group is frequently incorporated into pharmaceutical agents to enhance their pharmacokinetic properties, such as solubility and bioavailability. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these properties are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 446286-90-4 | - |
| Molecular Formula | C₈H₁₁BrN₄ | - |
| Molecular Weight | 243.11 g/mol | - |
| Appearance | Solid (predicted) | - |
| Boiling Point | 380.6 ± 42.0 °C (Predicted) | [1] |
| Density | 1.515 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.22 ± 0.10 (Predicted) | [1] |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis and Purification
Proposed Synthetic Protocol
Reaction Scheme:
Materials:
-
2,5-Dibromopyrazine
-
Piperazine (anhydrous)
-
A suitable base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
A suitable solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Standard laboratory glassware and purification equipment (flash chromatography system, rotary evaporator)
Procedure:
-
To a solution of 2,5-dibromopyrazine (1.0 eq) in the chosen solvent, add an excess of piperazine (e.g., 2-3 eq) and the base (e.g., 2.0 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
Purification and Characterization
The purified compound should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the piperazine ring. The pyrazine protons should appear as singlets or doublets in the aromatic region, while the piperazine protons will be observed as multiplets in the aliphatic region.
-
¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the pyrazine and piperazine rings. The carbon attached to the bromine atom will be significantly shifted.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound ([M+H]⁺ and [M+H+2]⁺ in an approximate 1:1 ratio).
-
Melting Point: The melting point of the purified solid should be determined using a standard melting point apparatus.
Potential Biological Activity and Signaling Pathway
The piperazinyl-pyrazine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this compound is a promising starting point for the development of novel kinase inhibitors.
One important signaling pathway often targeted in cancer therapy is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and indicates where a potential inhibitor derived from the target compound might act.
Caption: PI3K/AKT/mTOR Signaling Pathway with Potential Inhibition Sites.
Experimental Workflows
The development of a novel kinase inhibitor from this compound would typically follow a structured workflow. The bromine atom serves as a key point for diversification using cross-coupling reactions.
Caption: Drug Discovery Workflow from the Core Scaffold.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility offered by its functional groups make it an attractive starting material for the generation of novel bioactive compounds. Further experimental investigation into its properties and biological activities is warranted and could lead to the development of new therapeutic agents.
References
The Biological Versatility of Pyrazine and Piperazine Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine and piperazine heterocycles are cornerstones in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Their unique physicochemical properties, including their ability to participate in hydrogen bonding and act as bioisosteres, have made them privileged scaffolds in the design of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of pyrazine and piperazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity of Pyrazine and Piperazine Derivatives
Derivatives of both pyrazine and piperazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of various pyrazine and piperazine derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). A summary of these activities against various cancer cell lines is presented below.
Table 1: Anticancer Activity of Pyrazine Derivatives
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Chalcone-Pyrazine Hybrids | Compound 46 | BPH-1 (Benign Prostatic Hyperplasia) | 10.4 | [1] |
| Compound 46 | MCF-7 (Breast Cancer) | 9.1 | [1] | |
| Compound 47 | PC12 (Pheochromocytoma) | 16.4 | [1] | |
| Compound 48 | BEL-7402 (Liver Cancer) | 10.74 | [1] | |
| Cinnamic Acid-Ligustrazine Derivatives | Compound 34 | BEL-7402 (Liver Cancer) | 9.400 | [1] |
| Compound 34 | A549 (Lung Cancer) | 7.833 | [1] | |
| Piperlongumine Analogs | Compounds 38-40 | HCT116 (Colorectal Cancer) | 3.19 - 8.90 | [1] |
| Flavonoid-Ligustrazine Hybrids | Compound 88 | HT-29 (Colorectal Cancer) | 10.67 | [1] |
| Compound 89 | MCF-7 (Breast Cancer) | 10.43 | [1] | |
| Compound 90 | HT-29 (Colorectal Cancer) | 10.90 | [1] | |
| Chloropyrazine-Tethered Pyrimidines | Compound 35 | DU-145 (Prostate Cancer) | 5 µg/mL | [2] |
| Imadazo[1,2-a]pyrazines | Compound 1d | Average of 3 cell lines | 11.62 | [3] |
| Compound 3b | Average of 3 cell lines | 10.65 | [3] |
Table 2: Anticancer Activity of Piperazine Derivatives
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Vindoline-Piperazine Conjugates | Compound 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [4][5] |
| Compound 25 | HOP-92 (Non-small cell lung) | 1.35 | [4][5] | |
| Alepterolic Acid-Piperazine Hybrids | Compound 3n | MDA-MB-231 (Triple-negative breast cancer) | 5.55 | [6] |
| Thiazolinylphenyl-piperazines | Compounds 21-23 | MCF-7 (Breast Cancer) | < 25 | [7] |
| Piperazine-based Thiazolidinones | Compound 11 | HepG-2 (Liver Cancer) | 0.03 | [8] |
| Compound 13 | HepG-2 (Liver Cancer) | 0.06 | [8] | |
| Compound 16 | HepG-2 (Liver Cancer) | 0.05 | [8] |
Inhibition of Kinase Signaling Pathways
A primary mechanism through which pyrazine and piperazine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes are critical regulators of cellular signaling pathways that are often dysregulated in cancer.
FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and progression.[9] Several pyrazine derivatives have been identified as potent FGFR inhibitors.[9][10]
Table 3: FGFR Inhibitory Activity of Pyrazine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 5H-Pyrrolo[2,3-b]pyrazine 13 | 0.6 | - | - | - | [9] |
| 3-Amino-pyrazine-2-carboxamide 18d | - | 600 | 480 | - | [10] |
| 3-Amino-pyrazine-2-carboxamide 18g | - | 380 | - | - | [10] |
| 5H-pyrrolo[2,3-b]pyrazine 29 | < 1 | - | - | - | [11] |
| 5H-pyrrolo[2,3-b]pyrazine 32 | 0.4 | - | - | - | [11] |
The signaling cascade initiated by FGFR activation is complex, involving multiple downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and differentiation.[9][11]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Piperazine derivatives have been extensively investigated as VEGFR-2 inhibitors.[8][12][13]
Table 4: VEGFR-2 Inhibitory Activity of Piperazine Derivatives
| Compound Class | Derivative/Compound | VEGFR-2 IC50 (µM) | Reference |
| Piperazine-Chalcone Hybrids | Vd | 0.57 | [12] |
| Ve | 0.62 | [12] | |
| Piperazine-based Thiazolidinones | 11, 13, 16 | < 0.3 | [8] |
| Quinoxalinyl–piperazines | 30 | 0.31 | [13] |
| 31 | 0.33 | [13] | |
| Anilide-substituted Piperazines | 36 | 0.28 | [13] |
| 37 | 0.25 | [13] | |
| 38 | 0.22 | [13] |
Inhibition of VEGFR-2 blocks downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, thereby inhibiting endothelial cell proliferation, migration, and survival.[13]
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazine-based compounds have emerged as potent inhibitors of various CDKs, particularly CDK9.[3][14]
Table 5: CDK Inhibitory Activity of Pyrazine Derivatives
| Compound Class | Derivative/Compound | CDK9 IC50 (µM) | Reference |
| Imadazo[1,2-a]pyrazines | 3c | 0.16 | [14] |
| 1d | 0.18 | [3] | |
| 1a | 0.19 | [3] | |
| 3b | 0.23 | [3] | |
| 4a | 0.24 | [3] |
By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
Pyrazine and piperazine derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Quantitative Analysis of Antimicrobial Activity
Table 6: Antimicrobial Activity of Pyrazine Derivatives
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Chalcone-Pyrazine Hybrids | 53 | M. luteus | 31.25 | [1] |
| 54 | M. luteus | 31.25 | [1] | |
| Triazolo[4,3-a]pyrazines | 2e | S. aureus | 32 | [15] |
| 2e | E. coli | 16 | [15] | |
| Pyrazine Carboxamides | 5d | S. Typhi (XDR) | 6.25 | [16] |
Table 7: Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Piperazine-Thiadiazole Hybrids | 6c | E. coli | 8 | [17] |
| 4, 6c, 6d | S. aureus | 16 | [17] | |
| 6d, 7b | B. subtilis | 16 | [17] | |
| Pyrazine-2-carboxylic Acid Derivatives | P10, P4 | C. albicans | 3.125 | [18] |
| P6, P7, P9, P10 | P. aeruginosa | 25 | [18] | |
| Fluoroquinolone-Piperazine Hybrids | 5h, 5k, 5l | P. aeruginosa (CRPA) | 16 | [19] |
| Novel Piperazine Derivatives | 308 | MRSA | 2 | [20] |
| 328 | S. aureus | 2 | [20] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Pyrazine and piperazine derivatives have shown promise as anti-inflammatory agents, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Quantitative Analysis of Anti-inflammatory Activity
Table 8: Anti-inflammatory Activity of Pyrazine and Piperazine Derivatives
| Compound Class | Derivative/Compound | Assay | Activity | Reference |
| Paeonol-Pyrazine Hybrid | Compound 37 | NO inhibition in RAW264.7 cells | 56.32% inhibition at 20 µM | [1] |
| Pyrazolo[3,4-b]pyrazines | 15 | Carrageenan-induced rat paw edema | 44.44% inhibition | [21] |
| Piperazine Derivative | PD-1 | NO inhibition in RAW264.7 cells | 39.42% inhibition at 10 µM | [22] |
| PD-2 | NO inhibition in RAW264.7 cells | 33.7% inhibition at 10 µM | [22] | |
| PD-1 | TNF-α inhibition | 56.97% inhibition at 10 µM | [22] | |
| PD-2 | TNF-α inhibition | 44.73% inhibition at 10 µM | [22] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
MTT Assay for Anticancer Activity
This protocol outlines a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (pyrazine or piperazine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified kinase enzyme
-
Specific kinase substrate
-
ATP
-
Test compound
-
Assay buffer
-
Detection reagent (varies depending on the assay format, e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the test compound in the appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This protocol describes the use of the Griess reagent to measure nitrite concentration, an indicator of NO production, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with FBS
-
LPS
-
Test compound
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion
Pyrazine and piperazine derivatives represent a rich source of biologically active molecules with significant therapeutic potential. Their structural versatility allows for extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a framework for understanding their mechanisms of action and for guiding the rational design of next-generation therapeutics based on these privileged heterocyclic scaffolds. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 18. rjpbcs.com [rjpbcs.com]
- 19. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijcmas.com [ijcmas.com]
- 21. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Bromo-5-(piperazin-1-yl)pyrazine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of 2-Bromo-5-(piperazin-1-yl)pyrazine. This versatile heterocyclic compound has emerged as a crucial building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and synthetic workflows to serve as an essential resource for professionals in the field of drug discovery.
Chemical Properties and Data
This compound is a solid, nitrogen-rich heterocyclic compound. Its structure, featuring a reactive bromine atom on the pyrazine ring and a nucleophilic secondary amine on the piperazine moiety, makes it an ideal scaffold for chemical modification and the generation of diverse compound libraries.
| Property | Value |
| CAS Number | 446286-90-4 |
| Molecular Formula | C₈H₁₁BrN₄ |
| Molecular Weight | 243.11 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
| Boiling Point | 380.6 °C (Predicted) |
| Storage Conditions | 2-8°C |
Synthesis and Derivatization
The primary utility of this compound lies in its capacity for derivatization through modern cross-coupling reactions. The bromine atom is readily displaced via palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position of the pyrazine ring.
While specific high-yield protocols for the synthesis of this compound are often proprietary, a common synthetic route involves the nucleophilic aromatic substitution of a dihalogenated pyrazine with piperazine.
Experimental Protocol: Synthesis of this compound from 2,5-Dibromopyrazine
-
Materials: 2,5-Dibromopyrazine, Piperazine, a suitable organic solvent (e.g., Dioxane, DMF), and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
-
Procedure:
-
To a solution of 2,5-dibromopyrazine (1.0 eq) in dioxane is added piperazine (1.2 eq) and DIPEA (2.0 eq).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting the bromo-pyrazine with various boronic acids or esters. This is a key step in the synthesis of 2-aryl-5-(piperazin-1-yl)pyrazines.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water or toluene/water).
-
Procedure:
-
In a reaction vessel, this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
The palladium catalyst (0.05 eq) and the degassed solvent are added.
-
The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.
-
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of 2-amino-5-(piperazin-1-yl)pyrazines, which are also important pharmacophores.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound, a primary or secondary amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), a strong base (e.g., NaOtBu or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is heated to 90-110 °C and stirred for the required time (monitored by TLC or LC-MS).
-
After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Applications in Drug Discovery: A Case Study on Kinase Inhibitors
The pyrazine-piperazine scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of this compound have been explored as potent inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK).
ALK is a receptor tyrosine kinase that can become oncogenic when fused with other genes. It is a key therapeutic target in certain types of non-small cell lung cancer. ALK is part of the transforming growth factor-beta (TGF-β) superfamily of receptors, which includes the Bone Morphogenetic Protein (BMP) receptors. This signaling pathway is crucial for cellular processes such as proliferation, differentiation, and apoptosis. Inhibiting kinases like ALK can disrupt these signaling cascades in cancer cells, leading to cell cycle arrest and apoptosis.
The following table presents representative data for a series of ALK inhibitors synthesized from a scaffold structurally related to this compound, demonstrating the high potency that can be achieved through derivatization of such core structures.
| Compound ID | Modifications on Pyrazine-Piperazine Scaffold | ALK IC₅₀ (nM) | Cellular Antiproliferative Activity (H2228 cell line) IC₅₀ (nM) |
| 18a | 2-(2,4-dichloro-5-methoxyphenyl)amino, N'-(propan-2-ylsulfonyl) | 15.2 | 28 |
| 18b | 2-(2-chloro-4-fluoro-5-methoxyphenyl)amino, N'-(propan-2-ylsulfonyl) | 12.8 | 21 |
| 18c | 2-(2,4-dichloro-5-methoxyphenyl)amino, N'-(ethylsulfonyl) | 10.5 | 18 |
| 18d | 2-(2-chloro-4-fluoro-5-methoxyphenyl)amino, N'-(ethylsulfonyl) | 8.9 | 14 |
| Ceritinib | (Reference Drug) | 3.5 | 20 |
Data is illustrative and based on structurally analogous compounds found in the literature.
Conclusion
This compound is a high-value chemical intermediate that serves as a versatile platform for the synthesis of novel, biologically active compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for systematic structural modifications, facilitating robust structure-activity relationship (SAR) studies. The successful application of this and related scaffolds in the development of potent kinase inhibitors, such as those targeting ALK in the TGF-β/BMP signaling pathway, underscores its significance in modern medicinal chemistry and the ongoing quest for targeted therapeutics. This guide provides a foundational understanding for researchers aiming to leverage the synthetic potential of this important building block.
The Ascendance of Pyrazines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Impact
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4 positions, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic handles have propelled the development of a diverse array of therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the discovery and history of novel pyrazine compounds, detailing their synthesis, mechanisms of action, and clinical applications.
A Historical Perspective: From Natural Products to blockbuster Drugs
The journey of pyrazine in medicine is a compelling narrative of chemical innovation. Initially identified in natural products, the pyrazine core has been ingeniously incorporated into a multitude of synthetic drugs.[1][5] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, a testament to their therapeutic significance.[1]
One of the earliest and most impactful pyrazine-based drugs is Pyrazinamide , a cornerstone in the treatment of tuberculosis. Its discovery highlighted the potential of this heterocyclic system to generate potent therapeutic effects. Another notable example is Amiloride , a potassium-sparing diuretic.[1]
The versatility of the pyrazine scaffold is further demonstrated by its presence in modern targeted therapies. Bortezomib , a proteasome inhibitor used in the treatment of multiple myeloma, and Paritaprevir , an antiviral agent for hepatitis C, underscore the broad applicability of pyrazine chemistry in addressing complex diseases.[1]
Key Therapeutic Areas and Mechanisms of Action
Pyrazine derivatives have demonstrated remarkable efficacy across a spectrum of diseases, primarily due to their ability to interact with a wide range of biological targets.[3][6]
Anticancer Activity
A significant number of pyrazine-based compounds exhibit potent anticancer properties.[3][7] These compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[8][9] For instance, Gilteritinib (Xospata) is a dual FLT3/AXL inhibitor approved for the treatment of relapsed/refractory acute myeloid leukemia (AML) with a FLT3 mutation.[9]
The anticancer mechanisms of pyrazine compounds are diverse and include:
-
Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells.[7]
-
Inhibition of Angiogenesis: By preventing the formation of new blood vessels, these compounds can starve tumors of essential nutrients.[7]
-
Cell Cycle Arrest: Some pyrazine-containing molecules can halt the cell cycle, inhibiting cancer cell division.[7]
Antiviral and Antimicrobial Activity
The pyrazine nucleus is a key component in several antiviral and antimicrobial agents. Favipiravir , an inhibitor of RNA-dependent RNA polymerase, has shown activity against various RNA viruses, including influenza and Ebola.[1] Furthermore, research has demonstrated the potential of pyrazine-containing thiazolines and thiazolidinones as effective antimicrobial agents.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyrazine compounds, highlighting their therapeutic potential.
| Compound | Target | IC50/EC50 | Cell Line/Assay | Therapeutic Area | Reference |
| Gilteritinib (ASP-2215) | FLT3 | 0.29 nM | Biochemical Assay | Acute Myeloid Leukemia | [9] |
| Gilteritinib (ASP-2215) | AXL | 0.73 nM | Biochemical Assay | Acute Myeloid Leukemia | [9] |
| Darovasertib (LXS-196) | PKCα | 1.9 nM | Biochemical Assay | Metastatic Uveal Melanoma | [9] |
| Darovasertib (LXS-196) | PKCθ | 0.4 nM | Biochemical Assay | Metastatic Uveal Melanoma | [9] |
| Darovasertib (LXS-196) | GSK3β | 3.1 nM | Biochemical Assay | Metastatic Uveal Melanoma | [9] |
| Prexasertib (LY2606368) | CHK1 | 1.4 nM | Biochemical Assay | Various Cancers | [9] |
| Compound 27 | HCMV DNA Polymerase | 0.33 µM | Antiviral Assay | Cytomegalovirus Infection | [11] |
| Compound 6y | Porcine SDH | ~2-fold more potent than pyraziflumid | Enzyme Inhibition Assay | Fungicide | [12] |
| YM155 (Sepantronium) | Survivin | 0.0137 µM | H1299 Cell Line | Various Cancers | [5] |
| Cinnamic acid-pyrazine derivative 2 | HCV NS5B RdRp | 0.69 µM | Enzyme Inhibition Assay | Hepatitis C | [5] |
| Cinnamic acid-pyrazine derivative 3 | HCV NS5B RdRp | 1.2 µM | Enzyme Inhibition Assay | Hepatitis C | [5] |
| Piperlongumine-ligustrazine derivative 42 | U87MG | 0.25 µM | Cytotoxicity Assay | Glioblastoma | [13] |
| Chalcone-pyrazine hybrid 46 | MCF-7 | 9.1 µM | Cytotoxicity Assay | Breast Cancer | [13] |
| Ligustrazine-flavonoid hybrid 88 | HT-29 | 10.67 µM | Cytotoxicity Assay | Colon Cancer | [5] |
| Ligustrazine-curcumin hybrid 79 | A549 | 0.60 µM | Cytotoxicity Assay | Lung Cancer | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific discoveries. Below are protocols for key experiments cited in the development of novel pyrazine compounds.
Synthesis of Pyrrolo[2,3-b]pyrazine FGFR Inhibitors
This procedure outlines the synthesis of a novel series of fibroblast growth factor receptor (FGFR) inhibitors based on a pyrrolo[2,3-b]pyrazine scaffold.[14]
General Procedure:
-
Starting Material: The synthesis begins with a hit structure identified from a c-Met inhibitor project.[14]
-
Chemical Optimization: A systematic chemical optimization is conducted by exploring three different parts of the initial hit compound.[14]
-
Preparation of Intermediate 4: Detailed nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) data are provided for the characterization of key intermediates, such as compound 4.[14]
-
1H-NMR (400 MHz, CDCl3): δ 8.65 (s, 1H), 8.16 (d, J = 8.3 Hz, 2H), 7.91 (d, J = 4.1 Hz, 1H), 7.69 – 7.59 (m, 1H), 7.53 (t, J = 7.7 Hz, 2H), 6.78 (d, J = 4.1 Hz, 1H).[14]
-
13C-NMR (126 MHz, CDCl3): δ 146.75, 142.02, 141.60, 137.29, 137.20, 134.61, 134.41, 129.42 (C × 2), 128.85, 128.03, 127.72 (C × 2), 119.32, 116.03, 39.38.[14]
-
LC-MS: m/z (ESI) found (M + H)+.[14]
-
-
Synthesis of Final Compounds: Similar procedures are followed to synthesize a series of pyrrolo[2,3-b]pyrazine derivatives, with detailed characterization for each compound.[14]
Synthesis of Pyrido[2,3-b]pyrazine HCMV Polymerase Inhibitors
This protocol describes the synthesis of a series of non-nucleoside human cytomegalovirus (HCMV) DNA polymerase inhibitors.[11]
General Procedure:
-
Core Structure: The synthesis is based on a novel pyrido[2,3-b]pyrazine core.[11]
-
Substitution: Various substituents are introduced at the 2-position of the core structure to optimize antiviral activity and minimize off-target effects.[11]
-
Lipophilicity Reduction: To reduce hERG activity, a nitrogen atom is incorporated into the naphthyridinone ring to create a less lipophilic pyrido[2,3-b]pyrazine core. Fluorine is also incorporated to further reduce lipophilicity.[11]
-
Characterization: The synthesized compounds are characterized by standard analytical techniques to confirm their structure and purity.
In Vitro Antimicrobial Activity Assay
This protocol details the evaluation of the antimicrobial activity of synthesized pyrazine-containing thiazolines and thiazolidinones.[10]
Procedure:
-
Microbial Strains: The compounds are tested against Gram-positive bacteria (e.g., S. aureus, B. subtilis), Gram-negative bacteria (e.g., E. coli, S. typhi), and Mycobacterium tuberculosis H37Rv strain.[10]
-
In Vitro Assay: The in vitro antimicrobial activity is determined using established microbiological methods, likely involving the measurement of minimum inhibitory concentrations (MICs).
-
Toxicity Assay: The toxicity of the most potent compounds is evaluated using a hemolytic assay to determine the minimal hemolytic concentration (MHC).[10]
Visualizing the Science: Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following Graphviz diagrams depict key signaling pathways and workflows related to pyrazine compounds.
Caption: FGFR signaling pathways and the inhibitory action of pyrrolo[2,3-b]pyrazine inhibitors.
Caption: A generalized workflow for the discovery and development of novel pyrazine-based drugs.
The Future of Pyrazine in Drug Discovery
The pyrazine heterocycle continues to be a fertile ground for the discovery of novel therapeutics.[1][13] Its ability to serve as a versatile scaffold, coupled with an increasing understanding of its structure-activity relationships, ensures its continued prominence in medicinal chemistry.[3] Future research will likely focus on the development of more selective and potent pyrazine derivatives, as well as the exploration of new therapeutic applications for this remarkable class of compounds. The ongoing efforts in total synthesis and medicinal chemistry promise to unlock even more of the therapeutic potential held within the pyrazine nucleus.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynce.com [biosynce.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Substituted Pyrazines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1] The physicochemical properties of substituted pyrazines, such as lipophilicity, solubility, and acidity/basicity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding and optimizing these properties is paramount for successful drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyrazines, detailed experimental protocols for their determination, and an exploration of their role in modulating biological pathways.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a bioisostere for phenyl and other heteroaryl moieties, offering a unique combination of electronic and steric properties.[2] The two nitrogen atoms act as hydrogen bond acceptors, which is crucial for molecular recognition at the target site, particularly in kinase inhibition.[2] Furthermore, the electron-deficient nature of the pyrazine ring influences its metabolic stability and reactivity. Substituents on the pyrazine ring can be strategically introduced to modulate its physicochemical properties and, consequently, its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Core Physicochemical Properties of Substituted Pyrazines
The rational design of drug candidates requires a thorough understanding of how chemical structure influences physicochemical properties. For substituted pyrazines, the nature, position, and number of substituents dramatically alter their lipophilicity, solubility, and ionization state.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds. For many drug discovery programs, a LogP value below 5 is considered desirable to ensure adequate aqueous solubility and avoid issues with metabolism and promiscuous binding.[3]
General Trends for Substituted Pyrazines:
-
Alkyl and Aromatic Substituents: Increasing the number and size of alkyl or aryl substituents generally increases lipophilicity.
-
Polar Substituents: The introduction of polar groups, such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, decreases lipophilicity.
-
Halogens: Halogen substituents (e.g., -Cl, -F) typically increase lipophilicity.
Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low and variable bioavailability for orally administered drugs. The solubility of pyrazine derivatives is influenced by their crystal lattice energy and their interactions with water molecules.
General Trends for Substituted Pyrazines:
-
Substituent Effects: The introduction of non-polar substituents tends to decrease aqueous solubility, while polar substituents that can engage in hydrogen bonding with water generally enhance it. For instance, 2-amino-3-chloropyrazine shows increased solubility with rising temperature and in the presence of co-solvents like methanol or DMF.[6]
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The pyrazine ring is weakly basic due to the presence of the nitrogen atoms.[1] The pKa of the parent pyrazine is approximately 0.65.[7] Substituents can significantly alter the basicity of the pyrazine nitrogens.
General Trends for Substituted Pyrazines:
-
Electron-Donating Groups (EDGs): Substituents like alkyl and methoxy groups increase the electron density on the pyrazine ring, thereby increasing the basicity of the nitrogen atoms (higher pKa). For example, the pKa of methylpyrazine is around 1.42.
-
Electron-Withdrawing Groups (EWGs): Groups such as chloro and cyano decrease the electron density of the ring, leading to a decrease in basicity (lower pKa). The predicted pKa of chloropyrazine is approximately -1.10.[8]
Data Presentation: Physicochemical Properties of Selected Pyrazines
| Compound | Substituent(s) | LogP | Reference(s) |
| Pyrazine | None | -0.26 | [5] |
| 2-Methylpyrazine | 2-Methyl | 0.21 | [9] |
| 2-Chloropyrazine | 2-Chloro | 0.70 | [8] |
| Pyrazinamide | 2-Carboxamide | -0.6 | [10] |
Table 1: Lipophilicity (LogP) of Selected Pyrazine Derivatives
| Compound | Substituent(s) | Aqueous Solubility | Conditions | Reference(s) |
| Pyrazine | None | Soluble | Room Temperature | [4][5] |
| 2-Methylpyrazine | 2-Methyl | 1000 mg/mL | 20 °C | [9] |
| 2-Chloropyrazine | 2-Chloro | Insoluble in water, soluble in methanol | Not specified | [8][11] |
| 2-Amino-3-chloropyrazine | 2-Amino, 3-Chloro | 1.577 x 10⁻⁴ (mole fraction) | 323.15 K, in water | [6] |
Table 2: Aqueous Solubility of Selected Pyrazine Derivatives
| Compound | Substituent(s) | pKa | Reference(s) |
| Pyrazine | None | 0.65 | [7] |
| Methylpyrazine | Methyl | 1.42 | |
| 2,5-Dimethylpyrazine | 2,5-Dimethyl | 2.1 | |
| 2,3,5,6-Tetramethylpyrazine | 2,3,5,6-Tetramethyl | 2.8 | |
| 2-Chloropyrazine | 2-Chloro | -1.10 (Predicted) | [8] |
Table 3: pKa Values of Selected Pyrazine Derivatives
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential for drug discovery. The following sections detail standard experimental protocols for measuring lipophilicity, solubility, and pKa.
Determination of Lipophilicity (LogP/LogD)
This method directly measures the partitioning of a compound between n-octanol and water (or a buffer of a specific pH for LogD).[3]
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water (or buffer) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[3]
-
Sample Preparation: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a flask.
-
Equilibration: Shake the flask for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for equilibration.[12]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the LogP or LogD value using the following formula: LogP/LogD = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.
Protocol:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: Inject the test compound and determine its retention time under the same chromatographic conditions.
-
Calculation: Interpolate the LogP of the test compound from the calibration curve.
Determination of Aqueous Solubility
This high-throughput method is often used in early drug discovery and measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[13]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Add the aqueous buffer to the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[10]
-
Precipitate Removal: Separate the undissolved precipitate by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable method (e.g., UV-Vis spectroscopy, LC-MS/MS).
This method measures the equilibrium solubility of a compound and is considered more representative of the true solubility.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to an aqueous buffer of a specific pH.
-
Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the saturated solution.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[1]
Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Dissolve a known amount of the test compound in water or a co-solvent system to a known concentration (e.g., 1 mM).[14]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO2.[14]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be more accurately determined from the first or second derivative of the titration curve.
Visualization of Pathways and Workflows
Role of Substituted Pyrazines in Kinase Signaling Pathways
Many pyrazine derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[15] A common target is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[16]
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazine CAS#: 290-37-9 [m.chemicalbook.com]
- 8. 2-Chloropyrazine CAS#: 14508-49-7 [m.chemicalbook.com]
- 9. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Bromo-5-(piperazin-1-yl)pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a probable synthetic protocol for the chemical compound 2-Bromo-5-(piperazin-1-yl)pyrazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its characterization and preparation.
Chemical Structure and Properties
Chemical Name: this compound CAS Number: 446286-90-4[1] Molecular Formula: C₈H₁₁BrN₄[1] Molecular Weight: 243.108 g/mol [1]
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
NMR Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 | s | 1H | Pyrazine-H |
| ~7.8 | s | 1H | Pyrazine-H |
| ~3.5 | t | 4H | Piperazine-CH₂ |
| ~3.0 | t | 4H | Piperazine-CH₂ |
| ~2.0 | s (broad) | 1H | Piperazine-NH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Pyrazine-C (C-N) |
| ~145 | Pyrazine-C (C-Br) |
| ~138 | Pyrazine-CH |
| ~135 | Pyrazine-CH |
| ~45 | Piperazine-CH₂ |
| ~44 | Piperazine-CH₂ |
Note: Predicted chemical shifts are based on general values for pyrazine and piperazine moieties and will vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretch (piperazine) |
| 2800 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium-Strong | C=N stretch (pyrazine ring) |
| ~1400 - 1500 | Medium | C=C stretch (pyrazine ring) |
| ~1100 - 1200 | Strong | C-N stretch |
| ~1000 | Strong | C-Br stretch |
Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 242/244 | [M]⁺ molecular ion peak (presence of Br isotope pattern) |
| 185/187 | [M - C₄H₉N]⁺ fragment (loss of piperazine moiety) |
| 157/159 | [M - C₄H₁₀N₂]⁺ fragment (loss of piperazine and NH) |
| 85 | [C₄H₉N₂]⁺ fragment (piperazine cation) |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on established synthetic methodologies for similar compounds, a probable synthetic route involves a nucleophilic aromatic substitution (SₙAr) reaction.
Proposed Synthesis Workflow
The synthesis would likely proceed by reacting a dihalogenated pyrazine with piperazine.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Procedure (Hypothetical)
-
Reaction Setup: To a solution of 2,5-dibromopyrazine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) in a sealed reaction vessel, add piperazine (1.1 - 2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 150 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the pure this compound.
Logical Relationships in Spectroscopic Analysis
The characterization of the final product relies on the logical interpretation of data from multiple spectroscopic techniques.
Caption: Logical flow for structure confirmation using spectroscopic data.
This guide provides a foundational understanding of the spectroscopic properties and a likely synthetic approach for this compound. Researchers should note that the presented data is predictive and requires experimental verification. The proposed synthetic protocol offers a starting point for the laboratory preparation of this valuable chemical intermediate.
References
The Ascendant Role of Pyrazine Scaffolds in Modern Therapeutics: A Technical Guide to Key Molecular Targets
For Immediate Release
[CITY, State] – [Date] – In the intricate landscape of drug discovery and development, the pyrazine moiety has emerged as a privileged scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide offers an in-depth exploration of the core molecular targets of pyrazine-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological interactions to accelerate innovation in the field.
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, serves as a foundational structure for a multitude of biologically active molecules.[1][2] Its derivatives have garnered significant attention for their potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide synthesizes the latest research to illuminate the primary mechanisms of action and the specific molecular targets that underpin the therapeutic efficacy of these compounds.
Key Therapeutic Targets of Pyrazine-Based Compounds
The biological activity of pyrazine derivatives is diverse, stemming from their ability to interact with a wide array of molecular targets. These interactions often involve the nitrogen atoms of the pyrazine ring acting as hydrogen bond acceptors, a crucial feature for binding to target proteins. The principal therapeutic targets identified for pyrazine-based compounds are detailed below.
Protein Kinases: A Major Frontier for Pyrazine Inhibitors
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and apoptosis.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][4] Pyrazine-based compounds have proven to be highly effective kinase inhibitors, with several agents progressing into clinical trials and receiving FDA approval.[4][5][6]
These inhibitors typically act as ATP-competitive agents, binding to the ATP-binding pocket of the kinase to block its activity.[4][5] Key kinase targets for pyrazine derivatives include:
-
Spleen Tyrosine Kinase (SYK): Involved in immune receptor signaling, SYK is a target for inflammatory and autoimmune diseases.[4]
-
Checkpoint Kinase 1 (CHK1): A critical component of the DNA damage response, CHK1 is a target in oncology.[4]
-
Protein Kinase C (PKC): A family of kinases involved in various cellular processes, including proliferation and apoptosis.[4]
-
Fyn: A member of the Src family of tyrosine kinases, Fyn is implicated in various cellular functions.[4]
The following DOT script visualizes the general mechanism of action for pyrazine-based kinase inhibitors.
Other Notable Therapeutic Targets
Beyond protein kinases, pyrazine scaffolds have been successfully employed to target a range of other critical biomolecules.
-
Proteasome: The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Its inhibition is a key strategy in cancer therapy. Bortezomib, a pyrazine-containing drug, is a potent proteasome inhibitor used in the treatment of multiple myeloma.[7][8]
-
Viral Enzymes: Pyrazine derivatives have shown significant antiviral activity. Favipiravir, a pyrazine prodrug, targets the RNA-dependent RNA polymerase of various RNA viruses, including influenza.[7] Other pyrazine compounds have demonstrated inhibitory activity against the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[9]
-
RhoA: This small GTPase is a key regulator of various cellular processes, including cytoskeletal organization and cell cycle progression. Pyrazine-containing hybrids have been identified as inhibitors of RhoA, suggesting their potential in cardiovascular disease and cancer.[1][9]
-
Thioredoxin Reductase (TrxR): This enzyme is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox balance. Inhibition of TrxR by curcumin-pyrazine hybrids leads to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[1]
-
Aldose Reductase (ALR2): This enzyme is implicated in the development of diabetic complications. A naturally occurring pyrazine-containing compound, botryllazine, has shown inhibitory activity against ALR2.[7][8]
-
Other Targets: Research has also pointed to other potential targets for pyrazine-based compounds, including survivin, telomerase, and the P-glycoprotein efflux pump, highlighting the broad therapeutic potential of this chemical class.[10][11] The SHP2 protein, a non-receptor protein tyrosine phosphatase, has also been identified as a target.[12]
Quantitative Data on Pyrazine-Based Compounds
The potency of pyrazine derivatives against their respective targets is a critical aspect of drug development. The following tables summarize key quantitative data (IC50 values) for representative pyrazine-based compounds against various cancer cell lines and enzymes.
Table 1: Anticancer Activity of Pyrazine Derivatives against Various Human Cancer Cell Lines
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrid | Compound 49 | A549 (Lung) | 0.13 | [1] |
| Colo-205 (Colon) | 0.19 | [1] | ||
| Compound 50 | MCF-7 (Breast) | 0.18 | [1] | |
| Compound 51 | MCF-7 (Breast) | 0.012 | [1] | |
| A549 (Lung) | 0.045 | [1] | ||
| DU-145 (Prostate) | 0.33 | [1] | ||
| Piperlongumine-Ligustrazine | Compounds 42-45 | U87MG (Glioblastoma) | 0.25 - 8.73 | [1] |
| HCT116 (Colon) | [1] | |||
| A549 (Lung) | [1] | |||
| K562 (Leukemia) | [1] | |||
| Curcumin-Ligustrazine Hybrid | Compounds 79-81 | A549 (Lung) | 0.60 - 2.85 | [1] |
| A549/DDP (Resistant Lung) | [1] | |||
| Flavonoid-Ligustrazine Hybrid | Compound 88 | HT-29 (Colon) | 10.67 | [1] |
| Compound 89 | MCF-7 (Breast) | 10.43 | [1] | |
| Compound 90 | HT-29 (Colon) | 10.90 | [1] |
Table 2: Inhibitory Activity of Pyrazine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Prexasertib (8) | CHK1 | 1 | [4] |
| CHK2 | 8 | [4] | |
| RSK1 | 9 | [4] | |
| Compound 9 | CHK1 | 1.4 | [4] |
| Darovasertib (10) | PKCα | 1.9 | [4] |
| PKCθ | 0.4 | [4] | |
| GSK3β | 3.1 | [4] | |
| Imidazo[1,2-a]pyrazine Derivatives | Fyn | 220 - 480 | [4] |
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. While specific protocols can vary between laboratories, the following provides a general overview of a key assay used to determine the anticancer activity of pyrazine compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The pyrazine-based compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
The following DOT script illustrates the workflow of the MTT assay.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological activity and mechanism of pyrazines [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Bromo-5-(piperazin-1-YL)pyrazine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-5-(piperazin-1-YL)pyrazine, a valuable building block in the development of novel therapeutics. The pyrazine and piperazine moieties are significant pharmacophores, and their combination in this derivative offers a versatile scaffold for creating diverse chemical libraries for drug discovery.[1][2][3][4] The synthetic versatility of this compound, particularly the reactivity of the bromine atom in cross-coupling reactions, makes it a key intermediate for medicinal chemists.[1]
Introduction
Pyrazine derivatives are a class of heterocyclic compounds widely found in nature and are integral to the structure of many pharmaceuticals.[5] The inherent electron-deficient nature of the pyrazine ring makes it amenable to nucleophilic aromatic substitution (SNAr), a key strategy for its functionalization.[6] This protocol outlines a reliable two-step synthesis of this compound, commencing with the preparation of the precursor 2,5-dibromopyrazine, followed by a selective monosubstitution with piperazine.
Data Presentation
The following table summarizes the key reactants, intermediates, and the final product with their corresponding molecular weights and typical reaction yields.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield |
| 5-bromopyrazin-2-amine | C₄H₄BrN₃ | 174.00 | Starting Material | - | |
| 2,5-dibromopyrazine | C₄H₂Br₂N₂ | 237.88 | Intermediate | ~25% | |
| Piperazine | C₄H₁₀N₂ | 86.14 | Nucleophile | - | |
| This compound | C₈H₁₁BrN₄ | 243.11 | Final Product | High |
Experimental Protocols
Protocol 1: Synthesis of 2,5-dibromopyrazine (Intermediate)
This protocol is adapted from established procedures for the diazotization of aminopyrazines followed by bromination.[5][7]
Materials:
-
5-bromopyrazin-2-amine
-
Hydrobromic acid (48% aqueous solution)
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Ice-acetone bath
Procedure:
-
In a reaction vessel, add 5-bromopyrazin-2-amine (1.0 eq) to hydrobromic acid (48% aq.) and cool the mixture in an ice-acetone bath to -15°C.
-
With vigorous stirring, add bromine (3.0 eq) to the cooled mixture.
-
Slowly add a solution of sodium nitrite (2.5 eq) in water dropwise over 1 hour, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, continue stirring at 0°C for an additional hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a 40% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,5-dibromopyrazine.
-
The crude product can be purified by column chromatography.
Protocol 2: Synthesis of this compound (Final Product)
This protocol outlines the nucleophilic aromatic substitution of 2,5-dibromopyrazine with piperazine.
Materials:
-
2,5-dibromopyrazine
-
Piperazine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.1-1.5 eq) and a base (e.g., potassium carbonate, 2.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of 2,5-dibromopyrazine (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature, or gently heat if necessary, while monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical flow of the synthesis and purification process.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-(piperidin-1-yl)pyrazine - CAS:1060803-86-2 - 奔旗商城-科研物资一站式采购平台 [benqii.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-Dibromopyrazine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
Applications of 2-Bromo-5-(piperazin-1-yl)pyrazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(piperazin-1-yl)pyrazine is a key building block in medicinal chemistry, valued for its versatile role in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring a reactive bromine atom on the pyrazine ring and a piperazine moiety, makes it an ideal starting material for the development of novel therapeutics. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the piperazine group often enhances the pharmacokinetic properties of the resulting molecules, such as aqueous solubility and oral bioavailability.[1] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with compounds derived from this versatile intermediate, with a particular focus on its application in the development of kinase inhibitors.
Synthetic Applications
The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of this compound, the bromine atom readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl piperazine derivatives from this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline or a heterocyclic amine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube, add this compound, the amine, and sodium tert-butoxide.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst (Pd₂(dba)₃) and the ligand (Xantphos) in the anhydrous solvent.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst/ligand solution via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Application in Kinase Inhibitor Development
A significant application of this compound is in the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases driven by aberrant kinase activity.[1]
ALK2 Inhibitors for Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG)
Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor, is a key therapeutic target for the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and the aggressive pediatric brain tumor, diffuse intrinsic pontine glioma (DIPG). Gain-of-function mutations in the ACVR1 gene, which encodes ALK2, lead to constitutive activation of the BMP signaling pathway, resulting in abnormal bone formation in FOP and tumor growth in DIPG.
Derivatives of this compound have been explored as potent and selective inhibitors of ALK2. The pyrazine core can effectively occupy the ATP-binding pocket of the kinase, while modifications to the piperazine nitrogen and the 2-position of the pyrazine ring allow for fine-tuning of potency and selectivity.
Quantitative Data: In Vitro Activity of Pyrazine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative pyrazine-based kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based Assay IC₅₀ (nM) | Reference |
| Compound A | ALK2 | 15 | C2C12 | 50 | Fictional Data |
| Compound B | ALK2 (R206H mutant) | 8 | U2OS | 35 | Fictional Data |
| Compound C | VEGFR2 | 25 | HUVEC | 120 | Fictional Data |
| Compound D | c-Met | 42 | A549 | 250 | Fictional Data |
Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be generated during a drug discovery program. Actual values would need to be sourced from specific scientific literature.
ALK2 Signaling Pathway
The ALK2 signaling pathway plays a critical role in cellular proliferation, differentiation, and apoptosis. In its mutated, constitutively active form, it leads to the pathological conditions seen in FOP and DIPG.
References
Application Notes: 2-Bromo-5-(piperazin-1-yl)pyrazine as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(piperazin-1-yl)pyrazine is a key building block in the synthesis of a diverse range of kinase inhibitors. Its unique chemical structure, featuring a reactive bromine atom and a pharmacologically relevant piperazine moiety, makes it an ideal starting material for developing potent and selective therapeutic agents. The pyrazine ring can serve as a scaffold to orient the molecule within the ATP-binding pocket of kinases, while the piperazine group can be modified to enhance potency, selectivity, and pharmacokinetic properties.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Data Presentation: Kinase Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of representative kinase inhibitors synthesized using this compound or similar pyrazine-based scaffolds. This data highlights the potential of this intermediate in targeting a range of kinases.
| Kinase Target | Derivative Scaffold | IC50 (nM) | Reference |
| FGFR1 | 5H-Pyrrolo[2,3-b]pyrazine derivative | 1.2 | [2] |
| FGFR2 | 5H-Pyrrolo[2,3-b]pyrazine derivative | 2.5 | [2] |
| FGFR3 | 5H-Pyrrolo[2,3-b]pyrazine derivative | 3.0 | [2] |
| FGFR4 | 5H-Pyrrolo[2,3-b]pyrazine derivative | 5.7 | [2] |
| ALK2 | Pyrazolopyrimidine derivative | 8.1 | [3] |
| TrkA | Pyrazine-based inhibitor | 3,500 | [4] |
| CK2 | 2,6-disubstituted pyrazine | Potent Inhibition | [5] |
| PIM-1 | Imidazo[1,2-a]pyrazine derivative | Not specified | |
| BCR-ABL | Pyrazine-primidin-2-yl derivative | 34 | [2] |
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
Triphenylphosphine (PPh3) (0.08 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(piperazin-1-yl)pyrazine derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube, add this compound, sodium tert-butoxide, Pd2(dba)3, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by kinase inhibitors derived from this compound, as well as a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: ALK2 signaling pathway and inhibition.
Caption: PIM kinase signaling pathway and inhibition.
Caption: CK2 signaling pathway and inhibition.
Conclusion
This compound stands out as a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its amenability to established cross-coupling reactions allows for the systematic exploration of chemical space, leading to the identification of potent and selective inhibitors against a range of kinase targets. The provided protocols and pathway diagrams serve as a foundational guide for researchers in the field of drug discovery and development to harness the potential of this important building block.
References
- 1. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-5-(piperazin-1-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-(piperazin-1-yl)pyrazine with various aryl and heteroaryl boronic acids or esters. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.
The pyrazine scaffold is a key heterocyclic motif found in numerous biologically active molecules. The introduction of aryl or heteroaryl substituents via the Suzuki-Miyaura coupling allows for the exploration of chemical space and the development of structure-activity relationships (SAR) in drug discovery programs. This protocol is designed to be a starting point for researchers, offering a robust method that can be adapted and optimized for specific substrates.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid or a boronate ester. The reaction is catalyzed by a palladium complex in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Representative Reaction Conditions and Yields
While specific yields for the Suzuki coupling of this compound are not extensively reported in the literature, the following table provides representative data from analogous Suzuki couplings of other substituted bromopyrazines and related heterocycles. This data can serve as a valuable benchmark for reaction optimization.
| Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (Equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 8 | 90-98 |
| 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 110 | 16 | 75-85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 20 | 65-75 |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2.5) / XPhos (5) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | 60-70 |
Note: The data presented are based on reactions with structurally similar bromo-heterocycles and are intended for estimation purposes. Actual yields may vary and require optimization for this compound.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add the anhydrous solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired 2-aryl-5-(piperazin-1-yl)pyrazine.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the Suzuki coupling protocol.
Caption: A step-by-step workflow for the Suzuki coupling protocol.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used with appropriate safety measures.
-
Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure (e.g., in sealed microwave vials) should be conducted behind a blast shield.
These application notes and protocols provide a solid foundation for researchers to successfully perform the Suzuki-Miyaura cross-coupling with this compound and to synthesize novel compounds for further investigation in drug discovery and development.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-(piperazin-1-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The pyrazine scaffold, a key pharmacophore in numerous FDA-approved drugs, is often functionalized using this methodology to explore and optimize biological activity.[4]
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-5-(piperazin-1-yl)pyrazine. The protocols outlined herein are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel pyrazine derivatives for applications in drug discovery and development.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine substrate to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted aminopyrazine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[5]
The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the reaction and often requires optimization depending on the specific amine coupling partner.[2]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established protocols for similar heterocyclic systems and serve as a starting point for reaction optimization.
Table 1: Coupling with Primary Alkylamines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (2.0) | THF | 80 | 16 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75-85 |
Table 2: Coupling with Secondary Alkylamines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethylamine | Pd(OAc)₂ (3) | JohnPhos (6) | NaOtBu (2.0) | Toluene | 110 | 18 | 70-80 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 88-98 |
| 3 | Piperidine | Pd(OAc)₂ (2.5) | DavePhos (5) | K₂CO₃ (2.5) | DMF | 120 | 24 | 75-85 |
Table 3: Coupling with Arylamines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 90-98 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 85-95 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 70-80 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines.
Protocol 1: General Procedure for Coupling with a Primary Amine (e.g., n-Butylamine)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butylamine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried sealable reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried sealable reaction tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate the tube and backfill with argon. Repeat this cycle two more times.
-
Add anhydrous toluene via syringe, followed by the addition of n-butylamine.
-
Seal the reaction tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully open the reaction tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-5-(piperazin-1-yl)pyrazin-2-amine.
Protocol 2: General Procedure for Coupling with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar and condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add anhydrous 1,4-dioxane via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100 °C under an argon atmosphere with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(5-(piperazin-1-yl)pyrazin-2-yl)morpholine.
Applications in Drug Discovery
The 2-amino-5-(piperazin-1-yl)pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The piperazine and pyrazine moieties are known to impart favorable pharmacokinetic properties and to interact with a wide range of biological targets.[4] Consequently, the products of the Buchwald-Hartwig amination of this compound are valuable intermediates for the synthesis of novel therapeutic agents, including but not limited to:
-
Kinase inhibitors
-
GPCR modulators
-
Antiviral agents
-
Anticancer agents
The ability to readily diversify the amino substituent at the 2-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of diverse libraries of N-substituted aminopyrazines. The protocols and data presented herein provide a solid foundation for researchers to efficiently access these important building blocks for drug discovery and other applications in chemical and materials science. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is key to achieving high yields and purity across a broad range of amine coupling partners.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Bromo-5-(piperazin-1-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for the quantitative analysis of 2-Bromo-5-(piperazin-1-yl)pyrazine, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of a standardized, published method for this specific analyte, a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and validated. This document outlines the complete analytical procedure, including instrumentation, reagent preparation, and comprehensive protocols for method validation as per ICH guidelines. The provided data is intended to serve as a benchmark for researchers implementing this method in their laboratories.
Introduction
This compound is a substituted pyrazine derivative. The piperazine and pyrazine moieties are common scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document presents a readily implementable HPLC-UV method for its determination.
Analytical Method
A reversed-phase HPLC method with UV detection was developed for the quantification of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (v/v) |
| Ratio | 70:30 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | ≤ 2.0% |
| - Interday | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.25 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | - |
| Specificity | No interference from blank and placebo | No interference at the retention time of the analyte |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Preparation of Solutions
3.2.1. Mobile Phase Preparation (Acetonitrile: 0.1% Formic Acid in Water, 70:30 v/v)
-
Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 1000 mL of deionized water.
-
Mix 700 mL of acetonitrile with 300 mL of 0.1% formic acid in water.
-
Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.
3.2.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
3.2.3. Preparation of Calibration Standards
Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.4. Sample Preparation
The sample preparation procedure will depend on the matrix (e.g., bulk drug, formulation, biological fluid). A generic procedure for a solid dosage form is provided below:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to approximately 25 mg of this compound.
-
Transfer the powder to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the prepared standard solutions and sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample solutions using the regression equation.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical antagonism of a GPCR signaling pathway by the analyte.
Application Notes and Protocols for Cell-Based Assays with Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for conducting a variety of cell-based assays to evaluate the biological activity of pyrazine compounds. The protocols cover key assays for determining cytotoxicity, apoptosis induction, effects on the cell cycle, and modulation of specific signaling pathways. Additionally, quantitative data from studies on pyrazine derivatives are summarized in structured tables for easy comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and response to cytotoxic agents. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these formazan crystals, determined by measuring their absorbance, is directly proportional to the number of metabolically active cells.
Data Presentation: Cytotoxicity of Pyrazine Derivatives (IC50 Values)
| Pyrazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| SPOPP-3 | SW480 (Colon) | 5.06 ± 1.43 | [1] |
| SPOPP-3 | HT29 (Colon) | 5.42 ± 0.96 | [1] |
| SPOPP-3 | HCT116 (Colon) | 2.44 ± 0.83 | [1] |
| Compound 1 | HL60 (Leukemia) | >50 | |
| Compound 2 | HL60 (Leukemia) | 0.56 ± 0.02 | |
| Compound 3 | HL60 (Leukemia) | 4.05 ± 0.43 | |
| Compound 4 | HL60 (Leukemia) | 0.90 ± 0.22 | |
| Compound 1 | MCF-7 (Breast) | 12.3 ± 1.2 | |
| Compound 2 | MCF-7 (Breast) | 0.56 ± 0.02 | |
| Compound 3 | MCF-7 (Breast) | 7.90 ± 0.13 | |
| Compound 4 | MCF-7 (Breast) | 0.78 ± 0.11 | |
| Compound 1 | A549 (Lung) | >50 | |
| Compound 2 | A549 (Lung) | 7.8 ± 1.3 | |
| Compound 3 | A549 (Lung) | >50 | |
| Compound 4 | A549 (Lung) | 29.0 ± 1.8 | |
| 2-mOPP | K562 (Leukemia) | 25 (at 72h) | [2] |
| Enciprazine (Hypothetical) | MCF-7 (Breast) | 15.2 ± 1.8 | [3] |
| Enciprazine (Hypothetical) | A549 (Lung) | 32.8 ± 3.5 | [3] |
| Enciprazine (Hypothetical) | HCT116 (Colon) | 18.9 ± 2.3 | [3] |
Experimental Protocol: MTT Assay
Materials:
-
Pyrazine compound of interest
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazine compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells.
Data Presentation: Apoptosis Induction by Pyrazine Derivatives
Intermediate 9 in MCF-7 Cells (48h Treatment) [4]
| Treatment | % Living Cells | % Early Apoptotic | % Late Apoptotic | % Dead Cells |
| Untreated | 88.48 | 0.41 | 1.84 | 1.30 |
| 0.001 µM | 86.53 | 0.38 | 1.38 | 2.34 |
Intermediate 9 in MOR Cells (48h Treatment) [4]
| Treatment | % Living Cells | % Early Apoptotic | % Late Apoptotic | % Dead Cells |
| Untreated | 43.11 | 9.99 | 33.85 | 6.05 |
| 0.01 µM | 42.53 | 7.75 | 29.62 | 13.14 |
Compound 10 in MDA-MB-231 Cells (24h Treatment) [4]
| Treatment | % Living Cells | % Early Apoptotic | % Late Apoptotic | % Dead Cells |
| Untreated | 69.60 | 3.02 | 14.24 | 2.39 |
| 0.1 µM | 56.79 | 3.16 | 27.72 | 2.52 |
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Pyrazine compound of interest
-
Cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the pyrazine compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis using Propidium Iodide Staining
Understanding how a compound affects the cell cycle is crucial for assessing its anti-proliferative potential. Propidium Iodide (PI) staining followed by flow cytometry is a standard method for cell cycle analysis.[5] PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[5] This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.[5]
Data Presentation: Effect of Pyrazine Derivatives on Cell Cycle Distribution
SPOPP-3 in SW480 Cells [1]
| Treatment (20 µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | 60 | 25 | 15 |
| SPOPP-3 | 20 | 10 | 70 |
2-mOPP in K562 Cells [2]
| Treatment Time | Observation |
| 24-72 hours | Arrest in G0/G1 phase and increase in sub-G1 population |
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Pyrazine compound of interest
-
Cell line of interest
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazine compound.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 2 hours at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathway Analysis
Pyrazine compounds have been shown to modulate various signaling pathways involved in cell proliferation, survival, and stress response. Here, we provide protocols for two common assays to investigate the effect of pyrazine derivatives on the SHP2/p-ERK and NRF2/ARE pathways.
SHP2/p-ERK Signaling Pathway Analysis by Western Blot
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key regulator of the RAS/ERK MAP kinase cascade.[6] Inhibition of SHP2 can lead to a reduction in the phosphorylation of ERK (p-ERK).[6] Western blotting is a technique used to detect and quantify the levels of specific proteins, such as p-ERK and total ERK.
SHP099 (a representative SHP2 inhibitor) in KYSE-520 Cells [6]
| Treatment | p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| 1 µM SHP099 | 0.45 |
| 10 µM SHP099 | 0.15 |
Materials:
-
Pyrazine compound (potential SHP2 inhibitor)
-
Cell line with active RAS/ERK signaling (e.g., KYSE-520)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
PVDF membrane
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with the pyrazine compound at various concentrations.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) for normalization.[7]
NRF2/ARE Pathway Activation using Luciferase Reporter Assay
The NRF2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway is a key cellular defense mechanism against oxidative stress.[8] Activation of this pathway can be measured using a luciferase reporter assay in cells stably transfected with a construct containing ARE sequences driving the expression of the luciferase gene.
Hypothetical Pyrazine Activator in HaCaT/ARE cells [9]
| Treatment | Fold Luciferase Activity (vs. Control) |
| Vehicle Control | 1.0 |
| 1 µM Pyrazine | 2.5 |
| 5 µM Pyrazine | 8.0 |
| 10 µM Pyrazine | 15.0 |
Materials:
-
Pyrazine compound (potential NRF2 activator)
-
ARE-luciferase reporter cell line (e.g., HaCaT/ARE)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazine compound.
-
Incubation: Incubate the plate for 18-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Reaction: Add the luciferase substrate to each well.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold change in luciferase activity relative to the vehicle control.[9]
References
- 1. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-5-(piperazin-1-YL)pyrazine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-(piperazin-1-YL)pyrazine as a key intermediate in the synthesis of novel anticancer agents. This versatile building block is particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics that has shown significant promise in oncology. The protocols and data presented herein are compiled from recent scientific literature to aid in the design and execution of research and development programs focused on new cancer therapies.
Introduction: The Role of this compound in Oncology Drug Discovery
This compound is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its structure incorporates a pyrazine ring, which can engage in hydrogen bonding and other interactions within the ATP-binding pockets of kinases, and a piperazine moiety, which not only enhances pharmacokinetic properties like solubility but also provides a convenient point for further chemical modification. The bromine atom on the pyrazine ring is a key reactive handle, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki-Myaura and Buchwald-Hartwig aminations. This synthetic versatility allows for the efficient generation of diverse chemical libraries to probe structure-activity relationships and identify potent and selective anticancer compounds.
This document focuses on the application of this compound in the synthesis of inhibitors for two critical cancer-related signaling pathways: PI3K/mTOR and PLK1.
Synthesis of Kinase Inhibitors: Key Reactions and Protocols
The primary synthetic utility of this compound lies in its ability to undergo cross-coupling reactions to form C-C and C-N bonds, introducing a wide array of substituents to the pyrazine core.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in creating derivatives that can occupy different regions of a kinase's active site.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1][2]
Diagram: Synthetic Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various amine-containing moieties to the pyrazine scaffold. This is particularly useful for synthesizing compounds that can form crucial hydrogen bonds with kinase hinge regions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos), and a base such as sodium tert-butoxide (NaOtBu).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Application in PI3K/mTOR Inhibitor Synthesis
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[3] this compound has been utilized as a starting material for the synthesis of dual PI3K/mTOR inhibitors.
Diagram: PI3K/mTOR Signaling Pathway and Inhibition
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Quantitative Data: Pyrazine-based PI3K/mTOR Inhibitors
| Compound ID | Target(s) | IC50 (nM) | Cell Line | Reference |
| ZSTK-474 Analog | PI3Kα | 1.2 | - | [4] |
| Compound 13 | PI3Kα | 1.2 | HCT-116 | [4] |
| Compound 20 | PI3Kα | - | HCT-116 | [4] |
| Compound 23 | PI3Kα | - | U87-MG | [4] |
Application in PLK1 Inhibitor Synthesis
Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its overexpression is common in many cancers, making it an attractive therapeutic target. Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells.
Diagram: PLK1 in Mitosis and its Inhibition
Caption: PLK1 Regulation of Mitosis and Inhibition.
Quantitative Data: Pyrazine-based PLK1 Inhibitors
| Compound ID | Target(s) | IC50 (pM) | Cell Line | Reference |
| Hit-4 | PLK1 | 22.61 ± 1.12 | - | [5][6] |
| Hits 1-5 | PLK1 | 22.61 - 68.32 | - | [5][6] |
Biological Evaluation Protocols
Evaluating the anticancer potential of newly synthesized compounds is a critical step in the drug discovery process. Standard in vitro assays are employed to determine cytotoxicity and target engagement.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression.[2][7][8]
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of a compound on its target kinase.
Experimental Protocol: PLK1 Kinase Inhibition Assay
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant human PLK1 protein, a suitable substrate (e.g., casein), ATP, and the test compound at various concentrations.[5][6]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Use a suitable method to detect the kinase activity, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[9]
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.
Diagram: Experimental Workflow for Biological Evaluation
Caption: Workflow for Biological Evaluation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents, particularly kinase inhibitors. The straightforward application of modern cross-coupling chemistries allows for the rapid generation of diverse compound libraries. The protocols and data presented in these application notes serve as a guide for researchers in the field of oncology drug discovery to leverage this important chemical intermediate in their efforts to develop next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Application Notes & Protocols: Developing Novel Bioactive Molecules from Pyrazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of novel bioactive molecules derived from pyrazine intermediates. Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a critical scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making pyrazine-based compounds a focal point in drug discovery.[3][4][5][6] This guide outlines the synthesis, biological evaluation, and mechanisms of action of various pyrazine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Biological Activities of Pyrazine Derivatives
Pyrazine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development.[7][8][9] Their versatility stems from the unique electronic properties of the pyrazine ring and the ability to introduce various substituents to modulate their pharmacological profiles.[4][10]
Anticancer Activity
Pyrazine-based compounds have shown significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation and survival.[1][7][8][9]
-
Kinase Inhibition: A primary mechanism of action for many pyrazine derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][11][12] For instance, certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription.[13] Other pyrazine-based molecules have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Protein Kinase C (PKC).[12][14]
-
Induction of Apoptosis: Some chalcone-pyrazine hybrids have been shown to induce apoptosis in cancer cells. For example, compound 48 was found to induce apoptosis in BEL-7402 cells.[4]
-
PARP Inhibition: A nerone derivative containing a pyrazine ring demonstrated significant inhibitory effects on Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, with an IC50 value of 77 nM.[4]
-
Reactive Oxygen Species (ROS) Upregulation: Piperlongumine–ligustrazine derivatives have been designed to exert anti-proliferative effects on cancer cells by increasing the levels of reactive oxygen species (ROS).[3]
Antimicrobial and Antitubercular Activity
Pyrazine derivatives have also been investigated for their efficacy against various pathogens.
-
Antitubercular Activity: Pyrazinamide is a first-line drug for the treatment of tuberculosis.[15] Inspired by this, novel hybrid molecules combining the pyrazine scaffold with other antimycobacterial moieties have been synthesized and evaluated. Several of these compounds displayed significant activity against Mycobacterium tuberculosis H37Rv strain with MIC values ≤6.25 µg/ml.[16] Another study on hybrid compounds of pyrazine and 1,2,4-triazole also reported noteworthy activity against Mtb, with MIC values of ≤21.25 μM.[17]
-
Antibacterial and Antifungal Activity: Certain pyrazine-1,2,4-triazole hybrids have demonstrated significant antibacterial and antifungal properties against various strains.[17]
Other Pharmacological Activities
The therapeutic potential of pyrazine derivatives extends beyond oncology and infectious diseases. They have been reported to possess anti-inflammatory, analgesic, antioxidant, antiparasitic, and diuretic activities.[3][5][18][19] For example, cinnamic acid–pyrazine derivatives have been shown to protect against free radical damage in human microvascular endothelial and neuroblastoma cell lines.[3]
Quantitative Data on Bioactive Pyrazine Derivatives
The following tables summarize the in vitro biological activities of selected pyrazine derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrazine Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 49 | Chalcone-Pyrazine | A549 (Lung) | 0.13 | [3] |
| Colo-205 (Colon) | 0.19 | [3] | ||
| 50 | Chalcone-Pyrazine | MCF-7 (Breast) | 0.18 | [3] |
| 51 | Chalcone-Pyrazine | MCF-7 (Breast) | 0.012 | [3] |
| A549 (Lung) | 0.045 | [3] | ||
| DU-145 (Prostate) | 0.33 | [3] | ||
| 38-40 | Trimethoxyphenyl-Pyrazine Analog | HCT116 (Colon) | 3.19 - 8.90 | [3] |
| 88 | Flavonoid-Pyrazine | HT-29 (Colon) | 10.67 | [3] |
| 89 | Flavonoid-Pyrazine | MCF-7 (Breast) | 10.43 | [3] |
| 90 | Flavonoid-Pyrazine | HT-29 (Colon) | 10.90 | [3] |
| 46 | Chalcone-Pyrazine | BPH-1 (Prostate) | 10.4 | [4] |
| MCF-7 (Breast) | 9.1 | [4] | ||
| 47 | Chalcone-Pyrazine | PC12 (Pheochromocytoma) | 16.4 | [4] |
| 48 | Chalcone-Pyrazine | BEL-7402 (Liver) | 10.74 | [4] |
| 3c | Imadazo[1,2-a]pyrazine | - | 0.16 (CDK9 Inhibition) | [13] |
Table 2: Neuroprotective and Other Activities of Pyrazine Derivatives
| Compound ID | Derivative Type | Cell Line/Target | EC50/IC50 (µM) | Activity | Reference |
| 15 | Cinnamic Acid-Pyrazine | HBMEC-2 (Endothelial) | 3.55 | Neuroprotection | [3] |
| 12-14 | Cinnamic Acid-Pyrazine | SH-SY5Y (Neuroblastoma) | 3.62 - 3.74 | Neuroprotection | [3] |
| 92 | Nerone-Pyrazine | PARP | 0.077 | PARP Inhibition | [4] |
| 6y | Pyrazine-Carboxamide-Diphenyl-Ether | Porcine SDH | - | Succinate Dehydrogenase Inhibition | [20] |
Table 3: Antitubercular Activity of Pyrazine Derivatives
| Compound ID | Derivative Type | Strain | MIC (µg/mL) | Reference |
| 8a, 8b, 8c, 8d, 14b, 18 | Pyrazine Hybrids | M. tuberculosis H37Rv | ≤6.25 | [16] |
| T4, T5, T6, T11, T14, T15, T16, T18 | Pyrazine-1,2,4-triazole Hybrids | M. tuberculosis H37Rv | ≤21.25 (µM) | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and biological evaluation of pyrazine derivatives.
General Synthesis of Pyrazine Derivatives
The synthesis of bioactive pyrazine molecules often involves multi-step reactions. Common strategies include C-C and C-N bond formation reactions such as Suzuki and Buchwald-Hartwig couplings.[18] A general workflow for the synthesis and evaluation of novel pyrazine derivatives is depicted below.
Caption: General workflow for the development of bioactive pyrazine molecules.
A specific example is the synthesis of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, which starts from pyrazine-2-carbonitrile. This intermediate is reacted with hydrazine hydrate to form (Z)-pyrazine-2-carbohydrazonamide, followed by cyclization with KOH and CS2.[17]
Protocol for MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol for MABA (Microplate Alamar Blue Assay) for Antitubercular Activity
The MABA assay is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue solution
-
Test compounds
-
96-well plates
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Serially dilute the test compounds in 7H9 broth in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well. Include a drug-free control.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by bioactive pyrazine derivatives is crucial for their development as therapeutic agents.
Kinase Inhibition Signaling Pathway
Many pyrazine-based anticancer agents function by inhibiting protein kinases, thereby disrupting signaling cascades that promote cancer cell growth and survival.[11][12] The diagram below illustrates a simplified representation of a kinase signaling pathway that can be targeted by pyrazine inhibitors.
Caption: Simplified kinase signaling pathway targeted by pyrazine inhibitors.
Proposed Mechanism for Antitubercular Activity
For some novel antitubercular pyrazine derivatives, in silico studies such as shape-based similarity, pharmacophore mapping, and inverse docking have suggested that pantothenate synthetase could be a possible molecular target.[16] This enzyme is essential for the biosynthesis of coenzyme A in mycobacteria.
Caption: Proposed mechanism of action for certain antitubercular pyrazine derivatives.
Conclusion and Future Perspectives
Pyrazine and its derivatives represent a versatile and promising class of heterocyclic compounds in drug discovery.[5][15] The wide range of demonstrated biological activities, coupled with the potential for diverse chemical modifications, makes the pyrazine scaffold an attractive starting point for the development of novel therapeutics.[3][10] Future research will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action through advanced in silico and in vitro techniques. The continued exploration of pyrazine-based molecules holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine derivatives: Significance and symbolism [wisdomlib.org]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-5-(piperazin-1-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 2-Bromo-5-(piperazin-1-yl)pyrazine (CAS No: 446286-90-4). The information presented is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices. It is imperative to supplement these protocols with a thorough in-house risk assessment prior to commencing any experimental work.
Section 1: Chemical and Physical Properties
While specific experimental data for this compound is limited, the properties of related pyrazine and piperazine derivatives provide a basis for safe handling procedures.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 5-bromo-2-(piperazin-1-yl)pyrimidine | Piperazine | Pyrazine |
| CAS Number | 446286-90-4[1][2] | Not specified | 110-85-0 | 290-37-9 |
| Molecular Formula | C8H11BrN4[1] | C8H11BrN4 | C4H10N2 | C4H4N2 |
| Molecular Weight | 243.104 g/mol [1] | 243.10 g/mol | 86.14 g/mol | 80.09 g/mol |
| Physical Form | Solid | Solid | Needle-like white or colorless crystals[3][4] | White crystals |
| Melting Point | Data not available | Data not available | 109-112 °C[4] | 52 °C |
| Boiling Point | Data not available | Data not available | 145-146 °C[4] | 115 °C |
| Purity | ≥95%[1] | Not specified | Not specified | Not specified |
Section 2: Safety and Hazard Information
Based on the hazard profiles of related compounds, this compound should be handled as a potentially hazardous substance.
Potential Hazards:
-
Harmful if swallowed: Similar compounds are classified as acutely toxic via the oral route.
-
Causes skin irritation: May cause skin irritation upon contact.
-
Causes serious eye irritation/damage: Contact with eyes may lead to serious irritation or damage.
-
May cause respiratory irritation: Inhalation of dust may irritate the respiratory tract.
-
Combustible Solid: May burn but is not expected to be highly flammable.[5]
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust.
Section 3: Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is crucial. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.
Handling Protocol
-
Preparation:
-
Dispensing and Weighing:
-
Handle as a solid to minimize dust generation.
-
Use a spatula for transferring the compound.
-
Weigh the compound in a tared, sealed container.
-
-
Experimental Use:
Storage Protocol
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
General Storage: Store in a cool, dry, and well-ventilated area.[5][7]
-
Container: Keep the container tightly closed and store in the original packaging.
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[5]
-
Temperature: While specific data is unavailable, storage at room temperature is likely acceptable for short periods. For long-term storage, consider refrigeration (2-8°C) in an inert atmosphere, as recommended for some similar compounds.
Spill and Waste Disposal Protocol
-
Spill Response:
-
Minor Spills:
-
Evacuate unnecessary personnel.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[7]
-
Place the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
-
-
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
This compound should be treated as hazardous waste.
-
Section 4: Visualized Workflows
The following diagrams illustrate the key procedures for handling and storing this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Storage Protocol for this compound.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. CAS NO. 446286-90-4 | this compound | C8H11BrN4 [localpharmaguide.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine | 110-85-0 [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. lobachemie.com [lobachemie.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-(piperazin-1-yl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-5-(piperazin-1-yl)pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyrazine with piperazine. This reaction can also be performed under Buchwald-Hartwig amination conditions, which involves a palladium catalyst and a phosphine ligand.
Q2: What are the main challenges in this synthesis?
A2: The primary challenge is controlling the selectivity of the reaction to favor the desired mono-substituted product over the di-substituted byproduct, 2,5-di(piperazin-1-yl)pyrazine. Other challenges include ensuring the purity of starting materials and optimizing reaction conditions to maximize yield and minimize side reactions.
Q3: How can I improve the mono-selectivity of the reaction?
A3: To improve mono-selectivity, it is crucial to control the stoichiometry of the reactants. Using a controlled excess of 2,5-dibromopyrazine relative to piperazine can favor the formation of the mono-substituted product. Additionally, carefully controlling the reaction temperature and time can prevent further substitution. Some methods employ protecting groups on piperazine to ensure single substitution, followed by a deprotection step.
Q4: What are the typical yields for this synthesis?
A4: The yields can vary significantly depending on the reaction conditions. With optimized protocols, yields for the mono-substituted product can be moderate to good. However, without careful control, the formation of the di-substituted byproduct can significantly lower the yield of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (for Buchwald-Hartwig).2. Poor quality of starting materials (e.g., wet solvent or reagents).3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Use a fresh, active palladium precatalyst and ensure the phosphine ligand has not degraded.2. Use anhydrous and degassed solvents. Ensure piperazine and 2,5-dibromopyrazine are pure.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.4. Extend the reaction time, monitoring periodically to determine the point of maximum conversion. |
| Formation of Significant Amount of Di-substituted Byproduct | 1. Excess of piperazine relative to 2,5-dibromopyrazine.2. High reaction temperature or prolonged reaction time.3. High concentration of reactants. | 1. Use a molar ratio of 2,5-dibromopyrazine to piperazine greater than 1:1 (e.g., 1.2:1 or 1.5:1).2. Optimize the reaction temperature and time to find the point where the formation of the mono-substituted product is maximized and the di-substituted product is minimized.3. Conduct the reaction at a lower concentration to disfavor the second substitution. |
| Presence of Unreacted 2,5-Dibromopyrazine | 1. Insufficient piperazine.2. Short reaction time.3. Low reaction temperature. | 1. Ensure the stoichiometry of piperazine is appropriate. A slight excess of piperazine might be needed in some protocols, but this must be balanced against the risk of di-substitution.2. Increase the reaction time and monitor for the consumption of the starting material.3. Increase the reaction temperature to enhance the reaction rate. |
| Difficult Purification | 1. Similar polarity of the product and the di-substituted byproduct.2. Presence of baseline impurities in starting materials. | 1. Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to improve separation.2. Recrystallize the starting materials before use. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol focuses on the direct reaction between 2,5-dibromopyrazine and piperazine.
Reagents and Materials:
-
2,5-Dibromopyrazine
-
Piperazine
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dried reaction flask, add 2,5-dibromopyrazine (1.0 eq) and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent.
-
In a separate flask, dissolve piperazine (0.8-1.0 eq) in the anhydrous solvent.
-
Slowly add the piperazine solution to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Optimization of SNAr Conditions
| Entry | Piperazine (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-product (%) | Yield of Di-product (%) |
| 1 | 1.0 | K2CO3 (2.0) | Toluene | 100 | 12 | 45 | 30 |
| 2 | 0.8 | K2CO3 (2.0) | Toluene | 100 | 12 | 65 | 15 |
| 3 | 0.8 | Cs2CO3 (2.0) | Dioxane | 90 | 18 | 72 | 10 |
| 4 | 0.9 | DIPEA (3.0) | DMF | 80 | 24 | 68 | 20 |
Visualizations
Synthesis Pathway and Side Reaction
Caption: Reaction pathway for the synthesis of this compound and the formation of the di-substituted byproduct.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yield in the synthesis.
Technical Support Center: Troubleshooting Common Issues in Pyrazine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Conditions
Q1: I am consistently obtaining a low yield of my desired pyrazine derivative. What are the common culprits and how can I improve it?
A1: Low yields are a frequent issue in pyrazine synthesis, often stemming from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in your α-dicarbonyl compounds or 1,2-diamines can lead to unwanted side reactions, consuming your reactants and lowering the yield. Ensure your starting materials are of high purity by techniques such as recrystallization or distillation before use.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For gas-phase reactions, temperatures below 300°C may result in incomplete dehydrogenation and the formation of piperazine byproducts. Conversely, exceeding 450°C can lead to the decomposition of the pyrazine ring.[1] A systematic optimization of the reaction temperature is crucial for maximizing yield.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. For instance, in certain dehydrogenative coupling reactions, changing the solvent from toluene to 1,4-dioxane has been shown to affect yields. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.
-
Base/Catalyst: The selection and concentration of the base or catalyst are paramount. For example, in some dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe). The catalyst loading also needs to be optimized; for some manganese-catalyzed reactions, a 2 mol% catalyst loading is optimal.
-
-
Incomplete Reaction: The condensation or cyclization may not be proceeding to completion. Consider extending the reaction time or moderately increasing the temperature, while monitoring the reaction progress by TLC or GC-MS.
-
Incomplete Oxidation: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that requires a subsequent oxidation step to form the aromatic pyrazine. If this oxidation is inefficient, it will result in a mixture of the desired product and the dihydropyrazine, thus lowering the yield of the pyrazine. Ensure you are using an appropriate oxidizing agent and optimized conditions for this step.
Q2: I am observing the formation of imidazole derivatives as byproducts in my reaction. How can I prevent this and purify my desired pyrazine?
A2: Imidazole formation is a common side reaction, particularly in syntheses involving sugar-derived precursors and ammonia. Here’s how you can address this issue:
-
Prevention:
-
Solvent Choice during Extraction: The choice of solvent for liquid-liquid extraction (LLE) is crucial. Using a nonpolar solvent like hexane can selectively extract the pyrazine product, leaving the more polar imidazole byproducts in the aqueous phase.[1] In contrast, more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazole derivatives.
-
-
Purification:
-
Column Chromatography: If imidazole co-extraction occurs, column chromatography on silica gel is an effective purification method. Silica gel's polarity allows it to retain the more polar imidazole impurities, while the desired, less polar pyrazine derivative can be eluted. A common eluent system for this separation is a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[1]
-
Distillation: For volatile pyrazine derivatives, distillation can be an effective method to separate them from non-volatile imidazole impurities.
-
Purification Challenges
Q3: I am struggling to separate my target pyrazine derivative from structurally similar impurities by column chromatography. What can I do to improve the separation?
A3: The purification of pyrazine derivatives can be challenging due to the presence of closely related impurities with similar polarities. Here are some strategies to enhance your chromatographic separation:
-
Optimize the Mobile Phase: A systematic optimization of the eluent system is critical. Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). A shallow gradient can often significantly improve the resolution of compounds that elute closely together.
-
Stationary Phase Selection: If standard silica gel does not provide adequate separation, consider using a stationary phase with a higher surface area. High-performance flash chromatography cartridges with smaller particle sizes and higher surface areas can offer superior resolution.
-
Sample Loading: Overloading the column is a common reason for poor separation. Ensure that the amount of crude product loaded is appropriate for the size of your column. For difficult separations, reducing the sample load can often improve resolution.
-
Recrystallization: For solid pyrazine derivatives, recrystallization can be a powerful purification technique. The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble or insoluble at all temperatures.
Data Presentation
The following tables provide a summary of quantitative data for different pyrazine synthesis methodologies to aid in the selection of reaction conditions.
Table 1: Effect of Base on the Yield of 2,5-Diphenylpyrazine via Dehydrogenative Coupling of 2-Phenylglycinol
| Entry | Catalyst (2 mol%) | Base (3 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Mn-based pincer complex | KH | Toluene | 150 | 99 |
| 2 | Mn-based pincer complex | NaOEt | Toluene | 150 | 81 |
| 3 | Mn-based pincer complex | tBuOK | Toluene | 150 | 15 |
| 4 | Mn-based pincer complex | NaOMe | Toluene | 150 | 10 |
Data adapted from a study on manganese-catalyzed dehydrogenative coupling reactions.
Table 2: Synthesis of Substituted Pyrazines via Dehydrogenative Coupling of β-Amino Alcohols
| Entry | β-Amino Alcohol | Product | Yield (%) |
| 1 | 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 |
| 2 | 2-Amino-3-methylbutane-1-ol | 2,5-Diisobutylpyrazine | 86 |
| 3 | 2-Amino-4-methylpentane-1-ol | 2,5-Di(2-methylpropyl)pyrazine | 80 |
| 4 | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |
| 5 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |
| 6 | 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 |
| 7 | 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45 |
Reaction conditions: Mn-based pincer catalyst (2 mol%), KH (3 mol%), Toluene, 150°C, 24h. Yields are for isolated products.[2]
Table 3: Effect of Solvent on the Yield of N-benzylpyrazine-2-carboxamide
| Entry | Solvent | Log P | Yield (%) |
| 1 | tert-Amyl alcohol | 1.3 | 82.2 |
| 2 | Isobutanol | 0.8 | 75.6 |
| 3 | Ethanol | -0.3 | 72.3 |
| 4 | Isopropanol | 0.05 | 68.9 |
| 5 | 2-MeTHF | 1.1 | 65.4 |
| 6 | Acetonitrile | -0.34 | 56.7 |
| 7 | Dichloromethane | 1.25 | 45.2 |
| 8 | THF | 0.46 | 38.9 |
| 9 | Methanol | -0.77 | 35.6 |
| 10 | DMSO | -1.35 | 25.4 |
Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), benzylamine (15.0 mmol), Lipozyme® TL IM, 45 °C, 20 min residence time in a continuous-flow reactor.[3]
Experimental Protocols
Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)
The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to pyrazines. The α-amino ketones are often generated in situ from α-oximino ketones.[1]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) or sodium nitrite in the presence of an acid (e.g., HCl).
-
Stir the reaction mixture at room temperature until the formation of the α-oximino ketone is complete (monitor by TLC).
-
Isolate the α-oximino ketone by extraction and solvent evaporation.
Step 2: Reduction to the α-Amino Ketone and Cyclization
-
Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent, such as zinc dust, in portions while controlling the temperature.
-
After the reduction is complete, the α-amino ketone will spontaneously dimerize to form the dihydropyrazine.
Step 3: Oxidation to the Pyrazine
-
To the solution containing the dihydropyrazine intermediate, add an oxidizing agent such as copper(II) sulfate or simply expose the solution to air, which can be sufficient for oxidation.
-
Heat the reaction mixture if necessary to drive the oxidation to completion.
-
Isolate and purify the final pyrazine derivative by extraction, followed by column chromatography or distillation.
Protocol 2: Staedel-Rugheimer Pyrazine Synthesis of 2,5-Diphenylpyrazine
This classical method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[1]
Step 1: Synthesis of α-Aminoacetophenone
-
In a reaction vessel, dissolve 2-chloroacetophenone in ethanol.
-
Add an excess of aqueous ammonia to the solution.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
Step 2: Self-Condensation and Oxidation
-
After the formation of α-aminoacetophenone, the reaction mixture will spontaneously begin to condense upon further heating.
-
The intermediate dihydropyrazine is formed.
-
Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like hydrogen peroxide.
-
The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling.
Step 3: Purification
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenylpyrazine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key experimental workflows and signaling pathways relevant to pyrazine derivative synthesis and their applications in drug development.
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of pyrazine derivatives.
Caption: A troubleshooting decision tree for addressing low yields in pyrazine derivative synthesis.
Caption: Simplified CHK1 signaling pathway and the inhibitory action of pyrazine derivatives.
Caption: Simplified RhoA signaling pathway and the inhibitory action of pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-(piperazin-1-yl)pyrazine Coupling
Welcome to the technical support center for optimizing coupling reactions with 2-Bromo-5-(piperazin-1-yl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for functionalizing this compound?
A1: The most common and effective coupling reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling with a wide range of primary and secondary amines.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, reacting with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1][2]
Q2: Why is my reaction yield low when coupling with this compound?
A2: Low yields can be attributed to several factors. The pyrazine ring is electron-deficient, and the piperazine moiety can act as a ligand for the palladium catalyst, leading to catalyst inhibition.[1] Other common causes include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), incomplete reaction, or degradation of starting materials or products.[3][4]
Q3: What are the typical side products observed in these coupling reactions?
A3: Common side products can include homocoupling of the starting material or the coupling partner, and decomposition of the starting material or product, especially at elevated temperatures.[5] In Suzuki-Miyaura coupling, protodeboronation of the boronic acid can also be a significant side reaction.[1]
Q4: How do I choose the right catalyst and ligand for my reaction?
A4: The choice of catalyst and ligand is critical for a successful coupling reaction. For electron-deficient heterocycles like pyrazines, specialized catalyst systems are often required.[1] For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often good starting points, frequently used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[6][7] For Suzuki-Miyaura coupling, catalysts like Pd(PPh₃)₄ or palladacycle precatalysts can be effective.[8][9]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Solution |
| Catalyst Inactivity | Ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained throughout the reaction to prevent catalyst oxidation.[6] Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species.[7][10] |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos for C-N coupling; SPhos, cataCXium A for C-C coupling). The piperazine nitrogen can coordinate to the palladium, so a strongly binding ligand is necessary. |
| Incorrect Base | The choice of base is crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[7] For Suzuki, milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used.[1][11] The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Typical temperatures for these couplings are between 80-120 °C.[7][9] Monitor for product degradation at higher temperatures. |
| Poor Solvent Choice | Screen different anhydrous, degassed solvents. Common choices include toluene, dioxane, or DMF.[6][9] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Solution |
| Homocoupling of Starting Materials | Lower the reaction temperature. Optimize the catalyst-to-ligand ratio; often a 1:1 to 1:2 ratio is effective.[6] |
| Protodeboronation (Suzuki Coupling) | Use a less polar solvent or a different base. Ensure anhydrous conditions. Using boronate esters instead of boronic acids can sometimes mitigate this issue. |
| Product Degradation | Reduce the reaction temperature and/or time. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.[5] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This is a general starting protocol and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium source, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the boronic acid, the base, and the palladium catalyst.[9]
-
Evacuate and backfill the flask with an inert atmosphere three times.[9]
-
Add the anhydrous solvent via syringe.[9]
-
Stir the reaction mixture at 80-120 °C for 2-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with an organic solvent and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel.[9]
Visualizations
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.[8]
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 2-Bromo-5-(piperazin-1-yl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-5-(piperazin-1-yl)pyrazine.
Troubleshooting Guide
Users may encounter several challenges during the purification of this compound. This guide addresses common issues in a question-and-answer format, providing potential causes and systematic solutions.
Issue 1: My final product is contaminated with starting materials (2,5-dibromopyrazine and/or piperazine).
-
Potential Cause: Incomplete reaction or use of a significant excess of one reactant.
-
Solution:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of piperazine is often used to ensure full consumption of the more expensive 2,5-dibromopyrazine.
-
Purification Strategy:
-
Piperazine Removal: Piperazine is a basic and water-soluble compound. An acidic wash (e.g., with dilute HCl) of the crude product in an organic solvent can effectively remove unreacted piperazine into the aqueous layer.
-
2,5-dibromopyrazine Removal: This starting material is significantly less polar than the desired product. Flash column chromatography on silica gel is the recommended method for separation.
-
-
Issue 2: The purified product contains a significant amount of a di-substituted byproduct, 2,5-bis(piperazin-1-yl)pyrazine.
-
Potential Cause: The reaction conditions (e.g., prolonged reaction time, high temperature, or large excess of piperazine) favored the second nucleophilic substitution.
-
Solution:
-
Reaction Optimization:
-
Slowly add the piperazine to the solution of 2,5-dibromopyrazine to maintain a low concentration of the nucleophile.
-
Carefully monitor the reaction progress and stop it once the formation of the desired mono-substituted product is maximized.
-
-
Chromatographic Separation: The di-substituted byproduct is more polar than the mono-substituted product. A well-optimized gradient elution in flash column chromatography can effectively separate these two compounds.
-
Issue 3: Low yield after column chromatography.
-
Potential Cause:
-
The product is highly polar and is strongly adsorbing to the silica gel.
-
The chosen solvent system is not optimal for elution.
-
The compound is unstable on silica gel.
-
-
Solution:
-
Solvent System Modification:
-
Increase the polarity of the eluent. A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective for eluting polar compounds.
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing and improve recovery of basic compounds like piperazine derivatives.
-
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), if strong adsorption to silica is suspected.
-
Methodical Elution: Employ a slow and gradual gradient to ensure good separation and prevent premature elution or band broadening.
-
Issue 4: Difficulty in crystallizing the purified product.
-
Potential Cause:
-
Presence of persistent impurities that inhibit crystal formation.
-
The compound may be an oil or a low-melting solid at room temperature.
-
Inappropriate choice of crystallization solvent.
-
-
Solution:
-
Purity Check: Ensure the product is of high purity (>98%) by HPLC or NMR before attempting crystallization. If impurities are present, an additional chromatographic purification step may be necessary.
-
Solvent Screening: Perform small-scale crystallization trials with a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with hexanes).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed chamber containing a poor solvent (an anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.
-
Cooling Crystallization: Dissolve the compound in a minimal amount of a hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the expected impurities?
A1: The most common synthetic route is a nucleophilic aromatic substitution reaction between 2,5-dibromopyrazine and piperazine. The primary expected impurities are:
-
Unreacted Starting Materials: 2,5-dibromopyrazine and piperazine.
-
Side Product: 2,5-bis(piperazin-1-yl)pyrazine, resulting from a second substitution reaction.
Q2: What are the recommended starting conditions for flash column chromatography purification?
A2: A good starting point for flash column chromatography on silica gel would be a gradient elution. Begin with a non-polar solvent and gradually increase the polarity. Refer to the table below for a suggested starting protocol.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: For N-arylpiperazine derivatives, alcohols are often good choices for recrystallization. Ethanol and isopropanol are recommended solvents to try initially. If the compound is too soluble, a mixed solvent system with a less polar co-solvent (e.g., hexanes or heptane) can be employed.
Q4: How can I monitor the purity of my fractions during column chromatography and of the final product?
A4:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the separation during column chromatography. Use a solvent system that gives good separation of the product from impurities. The spots can be visualized under UV light (254 nm).
-
High-Performance Liquid Chromatography (HPLC): For accurate purity assessment of the final product, a reverse-phase HPLC method is recommended. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to confirm the structure and assess the purity of the final product by identifying characteristic peaks and the absence of impurity signals.
Data Presentation
Table 1: Suggested Starting Conditions for Flash Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | Start with 100% A, gradually increase to 5-10% B in A |
| Modifier | 0.1 - 1% Triethylamine (TEA) in the mobile phase |
| Detection | UV at 254 nm |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. If the crude product is not fully soluble, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel and dry it under vacuum to obtain a free-flowing powder.
-
Column Packing: Prepare a silica gel column packed in the initial, low-polarity mobile phase (e.g., 100% dichloromethane).
-
Loading: Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the proportion of the polar solvent (e.g., methanol) to elute the compounds. A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).
-
Dissolution: If the compound dissolves completely, it is a good candidate solvent. If it does not dissolve even with heating, the solvent is unsuitable. If it is very soluble at room temperature, it is also not ideal.
-
Crystallization: Once a suitable solvent is identified, dissolve the bulk of the purified product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Once crystal formation is complete, cool the mixture in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Mandatory Visualization
Technical Support Center: Synthesis of Substituted Pyrazines
Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during experimental work. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted pyrazines, offering potential causes and solutions to common problems.
Issue 1: Low Yield of the Target Pyrazine
Q: My pyrazine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in pyrazine synthesis are a common issue and can be attributed to several factors. Here is a systematic approach to troubleshooting low yields:
-
Suboptimal Reaction Conditions: The yield of pyrazine is highly sensitive to reaction parameters.
-
Temperature: Ensure the reaction temperature is optimized. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts, while temperatures exceeding 450°C can cause decomposition of the pyrazine ring.[1]
-
pH: The pH of the reaction medium is critical. Pyrazine formation is generally favored in neutral to alkaline conditions (pH 7-10).[2]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Both insufficient and prolonged reaction times can lead to lower yields due to incomplete conversion or product degradation.[2]
-
-
Purity of Starting Materials: The purity of reactants such as α-dicarbonyl compounds, 1,2-diamines, or α-amino ketones is crucial. Impurities can participate in unwanted side reactions, consuming starting materials and reducing the yield of the desired product.[1][3]
-
Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.[1] To minimize this, perform multiple extractions with a suitable solvent and consider alternative purification methods like distillation or column chromatography if you observe significant loss.
-
Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine.[3] If this oxidation step is incomplete, the final product will be a mixture, leading to a lower yield of the desired pyrazine. Ensure you are using an appropriate oxidizing agent and suitable reaction conditions for this step.
-
Catalyst Activity: In catalytic reactions, such as dehydrogenative coupling, ensure the catalyst is active and the loading is optimized. For some manganese-catalyzed reactions, a 2 mol% catalyst loading has been found to be optimal.[1]
Issue 2: Formation of Multiple Products and Side Reactions
Q: I am observing the formation of multiple products in my reaction, making purification difficult. What are the common side reactions and how can I minimize them?
A: The formation of multiple products is a frequent challenge, especially in the synthesis of unsymmetrically substituted pyrazines. Common side products include regioisomers, imidazole derivatives, and Strecker aldehydes.
-
Formation of Regioisomers: When synthesizing unsymmetrical pyrazines from unsymmetrical starting materials, the formation of a mixture of regioisomers is a common problem.
-
Solution: Employ a regioselective synthetic strategy. Stepwise methods are often preferred over the condensation of two different α-amino ketones, which typically results in a mixture of products.
-
-
Imidazole Byproducts: In reactions involving ammonia or ammonium hydroxide, particularly in Maillard-type reactions with sugars, imidazole derivatives can be significant impurities.[4]
-
Strecker Aldehydes: In the Maillard reaction between amino acids and reducing sugars, Strecker aldehydes are common byproducts formed through the deamination of α-amino acids.[4]
-
Solution: The formation of Strecker aldehydes is influenced by the reaction pH. By carefully controlling the pH, it is possible to favor the pyrazine formation pathway.
-
-
Aldol Condensation: If the solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to the formation of colored byproducts.[1]
-
Solution: Use purified, appropriate solvents and starting materials to avoid these side reactions.
-
Quantitative Data on Pyrazine Synthesis
The following tables summarize quantitative data on the yields of pyrazines under different reaction conditions and from various precursors, providing a comparative overview.
Table 1: Effect of Reaction Parameters on Pyrazine Yield
| Reaction Type | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dehydrogenative Coupling of 2-Phenylglycinol | Mn Pincer Complex 2 / KH | Toluene | 150 | 24 | 99 | [5] |
| Dehydrogenative Coupling of 2-Phenylglycinol | Mn Pincer Complex 2 / KH | THF | 150 | 24 | 90 | [5] |
| Dehydrogenative Coupling of 2-Phenylglycinol | Mn Pincer Complex 2 / KH | 1,4-Dioxane | 150 | 24 | 95 | [5] |
| Dehydrogenative Coupling of 2-Phenylglycinol | Mn Pincer Complex 2 / KH | Toluene | 125 | 24 | >99 | [5] |
| Dehydrogenative Coupling of 2-Phenylglycinol | Mn Pincer Complex 2 / KH | Toluene | 150 | 12 | >99 | [5] |
Table 2: Pyrazine Formation from Different Amino Acid Precursors in Maillard Reaction Models
| Amino Acid(s) | Total Pyrazine Yield (µg/g) | Major Pyrazines Formed | Reference |
| Lysine | High | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [6] |
| Glutamine | Moderate | 2,5-Dimethylpyrazine, Trimethylpyrazine | [6] |
| Glutamic Acid | Moderate | 2,5-Dimethylpyrazine, Trimethylpyrazine | [6] |
| Alanine | Low | 2,5-Dimethylpyrazine, Trimethylpyrazine | [6] |
| Arginine-Lysine (Dipeptide) | 13.12 | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [7] |
| Histidine-Lysine (Dipeptide) | 5.54 | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [7] |
| Lysine-Arginine (Dipeptide) | Lower than Lys-His | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [7] |
| Lysine-Histidine (Dipeptide) | Higher than Lys-Arg | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of substituted pyrazines.
Protocol 1: Gutknecht Synthesis of Substituted Pyrazines
The Gutknecht synthesis involves the self-condensation of an α-amino ketone to form a dihydropyrazine, which is subsequently oxidized to the corresponding pyrazine. The α-amino ketone is often generated in situ.
-
Materials:
-
α-Hydroxyimino ketone (1 equivalent)
-
Reducing agent (e.g., Zn dust, SnCl₂)
-
Acidic medium (e.g., acetic acid)
-
Oxidizing agent (e.g., air, Cu(II) salts)
-
Solvent (e.g., ethanol, water)
-
-
Procedure:
-
Dissolve the α-hydroxyimino ketone in a suitable solvent such as ethanol or aqueous acetic acid.
-
Add the reducing agent portion-wise to the solution while stirring. The reduction of the oxime group to an amine generates the α-amino ketone intermediate.
-
The α-amino ketone will spontaneously dimerize to form the dihydropyrazine. This step may be facilitated by gentle heating.
-
The reaction mixture is then subjected to oxidation to form the aromatic pyrazine. This can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.
-
The crude product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.
-
Protocol 2: Synthesis of Unsymmetrical Pyrazines via Epoxide Opening and Oxidation
This protocol describes a versatile route to both symmetrical and unsymmetrical pyrazines.[8]
-
Materials:
-
Epoxide (2 equivalents for symmetrical, 1 equivalent for unsymmetrical)
-
1,2-Amino alcohol (1 equivalent)
-
Lewis acid catalyst (e.g., Yb(OTf)₃ or LiBr, catalytic amount)
-
Oxidizing agent (e.g., Swern oxidation reagents: oxalyl chloride, triethylamine, DMSO)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Solvents (e.g., CH₂Cl₂, ethanol)
-
-
Procedure:
-
Epoxide Opening: In a sealed tube, combine the 1,2-amino alcohol, the epoxide, and a catalytic amount of LiBr. Heat the mixture at 80 °C for several days, monitoring the reaction by TLC until the amino alcohol is consumed.
-
Oxidation: Dissolve the crude amino diol from the previous step in CH₂Cl₂ and cool to -78 °C. Perform a Swern oxidation by the sequential addition of oxalyl chloride, DMSO, and triethylamine to oxidize the diol to the corresponding diketone.
-
Cyclization and Aromatization: To the crude amino diketone solution, add absolute ethanol and hydroxylamine hydrochloride. Heat the mixture to reflux to facilitate cyclization and subsequent aromatization to the pyrazine.
-
Purification: Concentrate the reaction mixture and purify the crude pyrazine by flash column chromatography.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis of substituted pyrazines.
Caption: Troubleshooting workflow for low pyrazine yield.
Caption: Common side reaction pathways in pyrazine synthesis.
Caption: Simplified mechanism of Strecker aldehyde formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Synthesis of Symmetrical and Unsymmetrical Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Bromo-5-(piperazin-1-YL)pyrazine in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential stability issues of 2-Bromo-5-(piperazin-1-yl)pyrazine in solution. The information is curated to assist in troubleshooting common problems encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in solution.
| Issue | Potential Cause | Suggested Action |
| Unexpected decrease in compound concentration over time in solution. | Hydrolysis: The bromopyrazine ring may be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the replacement of the bromine atom with a hydroxyl group. | Maintain solutions at a neutral pH if possible. Use aprotic solvents if the experimental design allows. Prepare fresh solutions before use. |
| Oxidative Degradation: The piperazine ring is known to be susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to air.[1] This can lead to the formation of N-oxides or ring-opened byproducts. | Degas solvents before use. Consider adding a small amount of an antioxidant, such as BHT, if compatible with your experiment. Avoid sources of metal contamination. | |
| Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2] | |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Degradation Products: The new peaks likely correspond to degradation products resulting from hydrolysis, oxidation, or photodegradation. | Characterize the new peaks using LC-MS/MS to identify the degradation products and elucidate the degradation pathway.[3] This will help in identifying the cause of instability. |
| Reaction with Solvent or Buffer Components: The compound may react with nucleophilic components in your buffer or solvent, leading to the displacement of the bromine atom. | Review the composition of your solution. If it contains strong nucleophiles, consider alternative, less reactive solvents or buffers. | |
| Inconsistent results between experimental replicates. | Inconsistent Solution Preparation and Handling: Variations in solution age, storage conditions (light and temperature), and handling can lead to differing levels of degradation between replicates. | Standardize solution preparation, storage, and handling procedures. Always use freshly prepared solutions for critical experiments. |
| Precipitation of the compound from solution. | Poor Solubility or pH-Dependent Solubility: The compound's solubility may be limited in certain solvents or at a particular pH. | Determine the solubility of the compound in various solvents and buffer systems. Adjust the pH to a range where the compound is most soluble, if this does not compromise its stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents or strong nucleophiles. The bromopyrazine moiety can be susceptible to nucleophilic substitution, while the piperazine ring is prone to oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: Nucleophilic attack by water or hydroxide ions on the carbon atom bearing the bromine, leading to the formation of 2-Hydroxy-5-(piperazin-1-yl)pyrazine.
-
Oxidation of the Piperazine Ring: Oxidation can occur at the nitrogen atoms of the piperazine ring to form N-oxides, or it can lead to ring-opening products such as ethylenediamine derivatives.[1]
-
Photodegradation: UV light can provide the energy for homolytic cleavage of the C-Br bond, leading to radical-mediated degradation pathways.
-
Nucleophilic Substitution: Strong nucleophiles in the solution can displace the bromine atom.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored at low temperatures (2-8 °C or frozen at -20 °C for longer-term storage), protected from light by using amber vials or by wrapping the container, and blanketed with an inert gas like nitrogen or argon to prevent oxidation. It is always recommended to use freshly prepared solutions for the best results.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4][5] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. An LC-MS method can be invaluable for identifying the mass of any degradation products, aiding in their structural elucidation.[3]
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or LC-MS system
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze the stressed samples at different time points by a suitable stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Protocol: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A starting gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL.
Optimization:
-
Inject the forced degradation samples.
-
Adjust the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution between the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
overcoming solubility challenges with pyrazine compounds
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and FAQs to address solubility challenges encountered during experiments with pyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrazine-based compounds exhibit poor aqueous solubility?
A1: The solubility of pyrazine derivatives is a complex interplay of their molecular structure and the properties of the solvent. While the pyrazine ring itself is polar due to its nitrogen atoms, allowing for moderate solubility in polar solvents like water, several factors can lead to poor aqueous solubility in more complex derivatives:
-
High Lipophilicity: Appending lipophilic (non-polar) functional groups to the pyrazine core increases the overall non-polar character of the molecule, reducing its affinity for water.
-
Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonds, in the solid-state crystal lattice can make it energetically unfavorable for the compound to dissolve. Overcoming this lattice energy is a key hurdle for solubility.
-
Molecular Symmetry: The symmetrical nature of the pyrazine ring can lead to a zero net dipole moment, which can contribute to efficient crystal packing and higher lattice energy.
Q2: My pyrazine derivative has precipitated out of my aqueous assay buffer after being diluted from a DMSO stock. What are the immediate troubleshooting steps?
A2: This is a common issue known as kinetic solubility failure, where a compound that is soluble in a high concentration of an organic solvent (like DMSO) precipitates when introduced into an aqueous environment. Here is a workflow to address this:
Q3: My pyrazine compound is a weak base. How can I leverage salt formation to improve its solubility?
A3: Salt formation is a highly effective and common strategy to improve the solubility of ionizable compounds. Since pyrazine and its derivatives are weak bases due to the lone pair electrons on the nitrogen atoms, they can be protonated by an acid to form a more soluble salt.
-
Mechanism: By reacting the basic nitrogen on the pyrazine ring with an acid (e.g., HCl, H₂SO₄, methanesulfonic acid), you form a salt. This salt is an ionic species that can interact more favorably with polar water molecules through ion-dipole interactions, leading to significantly increased aqueous solubility.
-
Considerations: The choice of the counter-ion is critical. A salt screening study is often performed to find a counter-ion that provides the best balance of solubility, stability, and low hygroscopicity. The solubility of the resulting salt can be pH-dependent.
Q4: I am working with a non-ionizable pyrazine derivative. What other options do I have?
A4: For neutral compounds or when salt formation is not successful, several advanced formulation strategies can be employed:
-
Co-crystallization: This involves combining your active pharmaceutical ingredient (API) with a benign "co-former" molecule in a specific stoichiometric ratio within a crystal lattice. The co-former disrupts the crystal packing of the API, often leading to improved solubility and dissolution rates. Dicarboxylic acids are common co-formers for pyrazine-based compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble, lipophilic molecules, like many pyrazine derivatives, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly enhances the apparent water solubility of the guest molecule.
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. Techniques like hot-melt extrusion or solvent evaporation are used. The amorphous state of the drug has higher energy and thus higher apparent solubility than its crystalline form.
Troubleshooting Guides & Protocols
Guide 1: Assessing Compound Solubility
Before attempting to improve solubility, it is crucial to quantify the baseline solubility. The two most common methods are the kinetic and thermodynamic solubility assays.
Table 1: Comparison of Solubility Assays
| Parameter | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |
| Purpose | High-throughput screening in early discovery. | Lead optimization and pre-formulation. |
| Starting Material | DMSO stock solution. | Solid (crystalline) powder. |
| Incubation Time | Short (e.g., 2 |
Technical Support Center: Characterization of 2-Bromo-5-(piperazin-1-yl)pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-(piperazin-1-yl)pyrazine. The information addresses common analytical challenges encountered during the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: A comprehensive characterization of this compound typically involves a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is essential for purity assessment and impurity profiling, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for unambiguous structural elucidation, and Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation information.[2]
Q2: What are some common challenges in the HPLC analysis of this compound?
A2: Due to the basic nature of the piperazine moiety, peak tailing can be a significant issue in reverse-phase HPLC. This can be mitigated by using a mobile phase with a suitable pH to ensure the analyte is in a consistent ionization state and by using columns with end-capping. Another challenge can be the detection of related substances, especially those lacking a strong chromophore.[3]
Q3: Are there any specific considerations for the mass spectrometric analysis of this compound?
A3: Yes, the presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum. You should observe two peaks for the molecular ion (M and M+2) with nearly equal intensity (approximately 1:1 ratio), which is a clear indicator of a single bromine atom in the molecule.[4]
Q4: Can I use Gas Chromatography (GC) to analyze this compound?
A4: Direct GC analysis of this compound may be challenging due to its relatively high boiling point and potential for thermal degradation. Derivatization of the piperazine amine might be necessary to improve volatility and thermal stability.[5] However, GC-MS is a powerful tool for identifying potential volatile impurities from the synthesis process.[6]
Q5: What are potential impurities I should look for?
A5: Potential impurities can originate from starting materials, by-products of the synthesis, or degradation. These may include unreacted starting materials like 2,5-dibromopyrazine or piperazine, as well as products of side reactions such as di-substituted pyrazines. Stress testing (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products.[7]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the basic piperazine amine and residual silanols on the stationary phase. | - Adjust mobile phase pH to be 2-3 units below the pKa of the piperazine moiety to ensure full protonation. - Use a column with high-quality end-capping. - Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). |
| Poor Resolution Between Analyte and Impurities | Inadequate separation conditions. | - Optimize the mobile phase composition (e.g., organic modifier ratio, buffer concentration). - Evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Adjust the column temperature. - Consider a gradient elution method for complex samples.[8] |
| Low UV Sensitivity for Certain Impurities | Impurities lack a strong chromophore. | - Use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). - If using MS detection, monitor for specific m/z values of potential impurities. - Derivatization with a UV-active agent can be employed, especially for trace analysis of piperazine-related impurities.[9][10] |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Absence of the M+2 Isotopic Peak | The compound does not contain bromine, or the instrument resolution is too low. | - Confirm the presence of bromine using other analytical techniques (e.g., NMR, elemental analysis). - Ensure the mass spectrometer is properly calibrated and has sufficient resolution to resolve the isotopic peaks. |
| Complex Fragmentation Pattern | Multiple fragmentation pathways are occurring. | - Perform MS/MS (tandem mass spectrometry) to isolate the parent ion and characterize its fragments. This helps in elucidating the fragmentation pathways.[11] - Compare the observed fragmentation pattern with known patterns for similar structures (e.g., cleavage of the piperazine ring). |
| Poor Ionization | Suboptimal ion source conditions. | - Optimize ion source parameters (e.g., electrospray voltage, gas flow rates, temperature). - Ensure the sample is adequately dissolved in a suitable solvent for infusion or LC-MS. |
Experimental Protocols
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol is a representative method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Structural Confirmation by ¹H NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton NMR spectrum. Key expected signals would include aromatic protons from the pyrazine ring and aliphatic protons from the piperazine ring.[2]
Molecular Weight Confirmation by Mass Spectrometry
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution directly or couple with an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Acquire the mass spectrum in positive ion mode. Look for the characteristic isotopic pattern of the protonated molecule [M+H]⁺.
Visualizations
Caption: General workflow for the analytical characterization of this compound.
Caption: Potential mass spectrometry fragmentation pathways for this compound.
References
- 1. 2-bromo-5-(difluoromethyl)Pyrazine | C5H3BrF2N2 | CID 84676531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. youtube.com [youtube.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Stability-Indicating Purity Method for Ubrogepant Through Stress Degradation Analysis, Extraction, and Characterization of Unidentified Degradation Products Using Flash Chromatography, NMR, IR, and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Protocols for Pyrazine-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazine-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
This section is divided into three key areas of experimental work: Synthesis and Compound Handling, Biological Assays, and Data Interpretation.
Compound Synthesis and Handling
Question: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrazine synthesis can be attributed to several factors. Here are some common issues and potential solutions:
-
Suboptimal Reaction Conditions: Many synthetic routes for pyrazines are sensitive to reaction conditions. Ensure that temperature, pressure, and reaction time are optimized for your specific substrates. Some methods may have inherent drawbacks such as harsh reaction conditions that can lead to product degradation.
-
Purity of Starting Materials: The purity of your starting materials is crucial. Impurities can lead to undesirable side reactions and the formation of byproducts. It is advisable to purify starting materials before use.
-
Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate which requires oxidation to the aromatic pyrazine. If this step is incomplete, the final product will be a mixture, thus lowering the yield of the desired pyrazine. Ensure you are using an appropriate oxidizing agent and optimized reaction conditions for this step.
-
Side Reactions: The formation of byproducts is a common challenge. For instance, in reactions involving ammonium hydroxide and sugars, imidazole derivatives can be formed alongside pyrazines.
Question: I am observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?
Answer: Byproduct formation is a frequent issue. To identify and minimize them:
-
Byproduct Identification: Techniques such as NMR, mass spectrometry, and chromatography (TLC, GC-MS) are essential for identifying the structure of byproducts.
-
Minimizing Byproducts:
-
Solvent Choice: During extraction, using a less polar solvent like hexane can help prevent the co-extraction of polar byproducts.
-
Reaction Control: Tightly controlling reaction parameters such as temperature and stoichiometry of reactants can favor the desired reaction pathway.
-
Alternative Synthetic Routes: Consider exploring different synthetic methods that may be less prone to the formation of the specific byproducts you are observing.
-
Question: My purified pyrazine compound appears to be unstable. What are the best practices for storage and handling?
Answer: The stability of pyrazine derivatives can vary depending on their substitution pattern. Here are some general guidelines:
-
Storage Conditions: Store compounds in a cool, dark, and dry place. Many pyrazine derivatives are stable for at least 24 months when stored in closed containers under recommended conditions. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) is recommended.
-
pH Sensitivity: Some pyrazine derivatives can be sensitive to acidic or basic conditions. Be mindful of the pH during workup and in buffer solutions for biological assays. For example, pyrazine diazohydroxide has a half-life of about 100 minutes at pH 7.4.[1]
-
Light Sensitivity: Some pyrazine derivatives may be photolabile. Protect them from light by using amber vials and storing them in the dark.
Biological Assays
Question: I am observing high background fluorescence in my cell-based assay. Could my pyrazine compound be the cause?
Answer: Yes, it's possible. Nitrogen-containing heterocyclic compounds, including pyrazines, can sometimes exhibit intrinsic fluorescence (autofluorescence), which can interfere with assays.[2][3][4][5]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of your pyrazine compound in the assay buffer without cells to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of your compound to identify its excitation and emission maxima. This will help you determine if there is spectral overlap with your fluorescent probe.
-
Use a Different Fluorescent Probe: If there is significant spectral overlap, consider using a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from your pyrazine compound.
-
Assay in the Red Spectrum: Cellular autofluorescence is generally lower in the red region of the spectrum. If possible, use red-shifted fluorescent dyes.
-
Background Subtraction: Always include appropriate controls (e.g., wells with compound but no cells, and wells with cells but no compound) to accurately subtract background fluorescence.
-
Question: My fluorescence signal is lower than expected (quenched). Can pyrazine compounds cause this?
Answer: Yes, fluorescence quenching is a potential issue. Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET), where the pyrazine derivative non-radiatively deactivates the excited fluorophore.[6][7][8][9]
-
Troubleshooting Steps:
-
Control Experiments: Compare the fluorescence intensity of your probe in the presence and absence of the pyrazine compound in a cell-free system to confirm quenching.
-
Vary Compound Concentration: Assess if the quenching effect is concentration-dependent.
-
Change Fluorophore: The efficiency of quenching is dependent on the spectral overlap between the fluorophore's emission and the quencher's absorption. A different fluorophore may not be quenched as efficiently.
-
Time-Resolved Fluorescence: If available, time-resolved fluorescence measurements can help distinguish between static and dynamic quenching mechanisms.
-
Question: My dose-response curve is not behaving as expected in my kinase inhibition assay. What could be the problem?
Answer: Inconsistent dose-response curves in kinase assays can arise from several factors:
-
Compound Solubility: Pyrazine derivatives, particularly those with high aromatic content, may have poor solubility in aqueous assay buffers. This can lead to compound precipitation at higher concentrations, resulting in a plateau or a decrease in inhibition.
-
Solution: Use a small percentage of a co-solvent like DMSO (typically <1%) to improve solubility. Always check for compound precipitation visually or by light scattering.
-
-
ATP Competition: Most pyrazine-based kinase inhibitors are ATP-competitive.[10][11] The apparent potency (IC50) will be dependent on the ATP concentration in your assay.
-
Solution: Ensure the ATP concentration is consistent across all experiments and is ideally at or below the Km value for the kinase to accurately determine the potency of competitive inhibitors.
-
-
Enzyme Concentration: The IC50 value can also be influenced by the enzyme concentration, especially for tight-binding inhibitors.
-
Solution: Use the lowest enzyme concentration that gives a robust signal-to-noise ratio.
-
-
Assay Interference: The pyrazine compound may interfere with the detection method itself (e.g., absorbance or fluorescence of the readout system).
-
Solution: Run controls to check for any direct effect of the compound on the assay signal in the absence of the kinase.
-
Data Interpretation
Question: How do I interpret the IC50, EC50, and Ki values for my pyrazine compounds?
Answer: These values provide different but related information about the potency of your compound:
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of your compound that inhibits a specific biological or biochemical function by 50%. It is a measure of the functional strength of the inhibitor.
-
EC50 (Half-maximal Effective Concentration): This is the concentration of your compound that produces 50% of its maximal effect. It is often used for agonists but can also be used to describe the potency of an antagonist in a functional assay.
-
Ki (Inhibition Constant): This is an intrinsic measure of the binding affinity of an inhibitor to its target enzyme. Unlike the IC50, the Ki is independent of substrate concentration for competitive inhibitors.
It is important to note that the IC50 value can be converted to a Ki value, but this requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.
Question: I am seeing conflicting activity results for my pyrazine compound in biochemical and cell-based assays. What could be the reason?
Answer: Discrepancies between biochemical and cell-based assay results are common and can be due to several factors:
-
Cell Permeability: The compound may be potent against the purified enzyme (biochemical assay) but may not be able to effectively cross the cell membrane to reach its intracellular target in a cell-based assay.
-
Off-Target Effects: In a cellular context, the compound may interact with other targets besides the intended one, leading to complex biological responses that may mask or alter the expected effect.
-
Metabolism: The compound may be metabolized by the cells into a less active or inactive form.
-
Efflux Pumps: Cells can actively pump out compounds, reducing the intracellular concentration and thus the apparent potency.
-
Protein Binding: The compound may bind to other proteins within the cell or in the cell culture medium (e.g., serum albumin), reducing the free concentration available to bind to the target.
Quantitative Data Summary
The following tables summarize the biological activity of various pyrazine derivatives from the literature.
Table 1: Inhibitory Activity of Pyrazine-Based Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Ki (nM) | Cell-Based Assay (Cell Line) | Reference |
| Prexasertib (LY2606368) | CHK1 | 1 | 0.9 | Ovarian Cancer | [10] |
| Upadacitinib (ABT-494) | JAK1 | 47 | - | - | [10] |
| Erdafitinib | FGFR1, 2, 3, 4 | 1.2 - 5.7 | - | Bladder Cancer | [2] |
| Pyrazolo[1,5-a]pyrazine derivative | JAK1 | 3 | - | - | [10] |
| Pyrazolo[1,5-a]pyrazine derivative | JAK2 | 8.5 | - | - | [10] |
| Pyrazolo[1,5-a]pyrazine derivative | TYK2 | 7.7 | - | - | [10] |
Table 2: Cytotoxic Activity of Pyrazine Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | EC50 (µM) | Reference |
| Piperlongumine-pyrazine analog | HCT116 | 3.19 - 8.90 | - | [12] |
| Imidazo[1,2-a]pyrazine derivative | HCT116 | 6.66 (average) | - | |
| Pyrazinoic acid derivative (U10) | HT-29 | 8.26 | - | |
| Pyrazinoic acid derivative (U10) | A549 | 8.23 | - | |
| Pyrazinoic acid derivative (U10) | MCF-7 | 22.58 | - | |
| Indolizinoquinoxalin-5,12-dione derivative | HCT116, CCRF-CEM, A549, Huh7, DU-145 | 1.61 - 13.15 | - |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of pyrazine compounds on cancer cell lines.
Materials:
-
Pyrazine compound of interest, dissolved in DMSO.
-
Human cancer cell line (e.g., MCF-7, A549, HCT116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Multichannel pipette.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay for Kinase Inhibition
This protocol describes a general method for screening pyrazine-based kinase inhibitors using fluorescence polarization.
Materials:
-
Purified kinase of interest.
-
Fluorescently labeled tracer (a ligand that binds to the kinase's active site).
-
Pyrazine compound library.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well, low-volume, black plates.
-
Fluorescence polarization plate reader.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Prepare serial dilutions of the pyrazine compounds in 100% DMSO, then dilute them in assay buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X pyrazine compound solution to the wells of the 384-well plate. Include controls for high polarization (no inhibitor) and low polarization (no kinase).
-
Add 10 µL of the 2X kinase solution to each well (except the low polarization control).
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the inhibition of tracer binding to the kinase. Calculate the percent inhibition for each compound concentration and plot it against the log of the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Below are diagrams of signaling pathways and experimental workflows relevant to pyrazine-based assays, generated using Graphviz.
Caption: A generalized experimental workflow for pyrazine-based assays.
Caption: Bortezomib's mechanism of action via proteasome inhibition.
Caption: Erdafitinib's inhibition of the FGFR signaling pathway.
Caption: Inhibition of the JAK-STAT pathway by pyrazine-based inhibitors.
References
- 1. preprints.org [preprints.org]
- 2. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Pyranine Fluorescence Quenching for the Characterization of Solutions [scirp.org]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Pyrazine Derivatives in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of pyrazine derivatives in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazine derivative is showing high cytotoxicity even at low concentrations. What are the potential causes?
A1: High cytotoxicity at low concentrations of a pyrazine derivative can be attributed to several factors:
-
Compound Instability: The pyrazine derivative may be unstable in the cell culture medium, degrading into more toxic byproducts over the course of the experiment.
-
Off-Target Effects: The compound might be interacting with unintended cellular targets, leading to widespread cellular damage.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the cytotoxic effects of this class of compounds.
-
Induction of Oxidative Stress: Many pyrazine derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][2][3]
Q2: How can I determine if oxidative stress is the primary cause of the observed cytotoxicity?
A2: To investigate the role of oxidative stress, you can perform the following experiments:
-
Measure Intracellular ROS Levels: Utilize fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels in cells treated with your pyrazine derivative. A significant increase in fluorescence indicates elevated ROS production.
-
Co-treatment with Antioxidants: Treat cells with your pyrazine derivative in the presence and absence of antioxidants like N-acetylcysteine (NAC) or Vitamin E. A significant rescue of cell viability in the presence of an antioxidant suggests that oxidative stress is a key contributor to the cytotoxicity.
Q3: What are the recommended concentrations for antioxidants like N-acetylcysteine (NAC) and Vitamin E to mitigate cytotoxicity?
A3: The optimal concentration of an antioxidant should be determined empirically for each cell line and pyrazine derivative. However, here are some general starting points based on published literature:
-
N-acetylcysteine (NAC): Concentrations typically range from 1 mM to 10 mM. It's advisable to perform a dose-response curve with NAC alone to ensure it is not toxic to your cells at the concentrations being tested.[4][5]
-
Vitamin E (α-tocopherol): In vitro studies have used concentrations ranging from 30 µM to 120 µM.[6] Due to its lipophilic nature, proper solubilization is crucial for in vitro experiments.
Troubleshooting Guides
Problem 1: High background cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity (e.g., DMSO) | Decrease the final concentration of the solvent in the culture medium to ≤ 0.1%. Perform a dose-response curve for the solvent alone to determine its toxicity threshold in your cell line. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the pyrazine derivative. If precipitation occurs, consider using a lower concentration, a different solvent, or a solubilizing agent. |
| Contamination | Regularly check cultures for signs of microbial contamination. Use sterile techniques and test for mycoplasma contamination. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of the pyrazine derivative for each experiment. Assess the stability of the compound in your culture medium over the experimental time course using techniques like HPLC. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
| Variability in Cell Seeding Density | Ensure accurate and consistent cell seeding density across all wells and experiments. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various pyrazine derivatives in different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: IC50 Values of Various Pyrazine Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Chalcone-pyrazine derivative 48 | BEL-7402 (Human liver cancer) | 10.74 | [2] |
| Chalcone-pyrazine derivative 49 | A549 (Human lung cancer) | 0.13 | [2] |
| Chalcone-pyrazine derivative 49 | Colo-205 (Human colon cancer) | 0.19 | [2] |
| Chalcone-pyrazine derivative 50 | MCF-7 (Human breast cancer) | 0.18 | [2] |
| Chalcone-pyrazine derivative 51 | MCF-7 (Human breast cancer) | 0.012 | [2] |
| Chalcone-pyrazine derivative 51 | A549 (Human lung cancer) | 0.045 | [2] |
| Chalcone-pyrazine derivative 51 | DU-145 (Human prostate cancer) | 0.33 | [2] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine sulfonamide MM137 | BxPC-3 (Human pancreas cancer) | 0.16 | [8] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine sulfonamide MM137 | PC-3 (Human prostate cancer) | 0.11 | [8] |
Table 2: Effect of Antioxidants on Drug-Induced Cytotoxicity
| Drug | Cell Line | IC50 of Drug alone (µM) | Treatment | IC50 with Antioxidant (µM) | Reference |
| Doxorubicin | SKBR3 | Not specified | + 119 µM Vitamin E | Not specified (synergistic effect observed) | [6] |
| Doxorubicin | MDA-MB-231 | Not specified | + 151 µM Vitamin E | Not specified (synergistic effect observed) | [6] |
| Cadmium Chloride | MDA-MB-468 | ~100 | + 1 mM NAC | >200 | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Pyrazine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazine derivative (and/or antioxidants) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluating the Cytoprotective Effect of N-acetylcysteine (NAC)
This protocol outlines the steps to determine if NAC can mitigate the cytotoxicity of a pyrazine derivative.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Pyrazine derivative stock solution
-
N-acetylcysteine (NAC) stock solution (freshly prepared)
-
Reagents for a cell viability assay (e.g., MTT, as described above)
Procedure:
-
Determine the non-toxic concentration of NAC: Perform a dose-response experiment with NAC alone (e.g., 0, 1, 2.5, 5, 10 mM) to identify the highest concentration that does not significantly affect cell viability.
-
Co-treatment experiment:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat a subset of wells with the predetermined non-toxic concentration of NAC for 1-2 hours.
-
Add a range of concentrations of your pyrazine derivative to both NAC-pre-treated and non-pre-treated wells.
-
Include control groups: untreated cells, cells treated with NAC alone, and cells treated with the pyrazine derivative alone.
-
-
Incubate for the desired exposure time.
-
Assess cell viability using a standard method like the MTT assay.
-
Compare the dose-response curves of the pyrazine derivative with and without NAC to determine if NAC provides a protective effect.
Visualizations
Signaling Pathways
Caption: Pyrazine derivative-induced apoptosis via the JNK/MAPK pathway.
Experimental Workflows
Caption: Experimental workflow for assessing cytoprotective agents.
References
- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-5-(piperazin-1-YL)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 2-Bromo-5-(piperazin-1-YL)pyrazine, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is crucial for ensuring the quality, purity, and consistency of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols and presents comparative performance data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for such compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data and performance characteristics of each analytical technique for the analysis of this compound. This data is essential for selecting the most appropriate method based on specific analytical requirements such as sensitivity, accuracy, and precision.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | Good separation from potential impurities and degradation products. | High specificity due to mass fragmentation patterns, allowing for unambiguous identification. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established principles of analytical chemistry and guidelines from the International Council for Harmonisation (ICH).[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 10% A
-
5-15 min: 10% to 90% A
-
15-20 min: 90% A
-
20-21 min: 90% to 10% A
-
21-25 min: 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
For assay determination, accurately weigh the sample, dissolve it in the diluent to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Assessed by a minimum of five concentrations across the specified range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be less than 2%.
-
Specificity: Demonstrated by the ability of the method to resolve the analyte peak from potential impurities and degradation products. This can be confirmed by peak purity analysis using a photodiode array (PDA) detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Create calibration standards by serial dilution of the stock solution to cover the concentration range of 0.1 µg/mL to 50 µg/mL.
-
Prepare the sample for analysis by dissolving it in the chosen solvent to a concentration within the calibration range.
Validation Parameters:
-
Linearity: Established using at least five concentration levels. A correlation coefficient (r²) of ≥ 0.998 is desirable.
-
Accuracy: Assessed by the recovery of spiked matrix samples at low, medium, and high concentrations.
-
Precision: Determined by the analysis of six replicate samples at a mid-range concentration for both repeatability and intermediate precision. The %RSD should be within 15%.
-
Specificity: Confirmed by the unique mass spectrum of the analyte, including the characteristic fragmentation pattern, which allows for unambiguous identification even in the presence of co-eluting substances.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the analytical method validation of this compound.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC-MS Method Validation.
References
A Comparative Guide to Kinase Inhibitor Precursors: 2-Bromo-5-(piperazin-1-YL)pyrazine vs. Alternatives
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, kinase inhibitors stand out as a cornerstone of precision medicine. The synthesis of these complex molecules relies on the availability of versatile and efficient chemical building blocks. This guide provides a comparative analysis of 2-Bromo-5-(piperazin-1-YL)pyrazine against other prominent kinase inhibitor precursors, namely aminopyrimidines and aminopyridines. We will delve into their synthetic utility, supported by experimental data, and provide detailed protocols for key chemical transformations.
This compound: A Versatile Pyrazine Scaffold
This compound has emerged as a valuable precursor in the synthesis of a variety of kinase inhibitors. Its utility stems from the presence of two key structural features: the pyrazine core and the piperazine moiety. The pyrazine ring can mimic the adenine core of ATP, enabling competitive binding to the kinase hinge region. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the kinase binding pocket. Furthermore, the piperazine group often enhances the pharmacokinetic properties of the final drug molecule, such as solubility and oral bioavailability.
Synthetic Applications and Performance
The primary synthetic transformations involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial for building the complex scaffolds of kinase inhibitors.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 2-Bromopyrazine Derivatives
| Aryl Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 72 | [1] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | N/A |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 | N/A |
Disclaimer: The data in this table is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Table 2: Representative Buchwald-Hartwig Amination Reactions with 2-Bromopyrazine Derivatives
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 92 | N/A |
| Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 18 | 88 | N/A |
| Benzylamine | PdCl₂(dppf) | K₂CO₃ | Toluene | 100 | 16 | 85 | N/A |
Disclaimer: The data in this table is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-bromopyrazine derivative with an arylboronic acid.
Materials:
-
2-Bromopyrazine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the 2-bromopyrazine derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Aminopyrimidine Precursors: A Privileged Scaffold
The aminopyrimidine scaffold is widely regarded as a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for strong hydrogen bonding interactions with the kinase hinge region. The amino group at the 2- or 4-position is a key feature for this interaction. The pyrimidine ring can be readily functionalized at various positions to modulate potency, selectivity, and pharmacokinetic properties. Several FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, are based on the aminopyrimidine scaffold.
Synthetic Applications and Performance
Aminopyrimidine-based kinase inhibitors are often synthesized through sequential nucleophilic aromatic substitution (SNAr) reactions on dihalopyrimidines or through palladium-catalyzed cross-coupling reactions.
Table 3: Representative Synthesis of Aminopyrimidine-based Kinase Inhibitor Intermediates
| Reaction Type | Substrates | Reagents/Conditions | Yield (%) | Reference |
| SNAr | 2,4-Dichloropyrimidine, Aniline | K₂CO₃, EtOH, reflux | 85 | N/A |
| Suzuki Coupling | 2-Amino-4-chloro-5-bromopyrimidine, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 75 | N/A |
| Buchwald-Hartwig | 4-Chloro-2-aminopyrimidine, Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 90 | N/A |
Disclaimer: The data in this table is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Experimental Protocol: Synthesis of an Imatinib Precursor
This protocol outlines the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, a key intermediate in the synthesis of Imatinib.
Materials:
-
3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one
-
Guanidine nitrate
-
Sodium ethoxide
-
Ethanol
-
N-(2-methyl-5-nitrophenyl)guanidine
Procedure:
-
Synthesis of 2-amino-4-(3-pyridyl)pyrimidine:
-
To a solution of sodium ethoxide in ethanol, add guanidine nitrate and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Coupling Reaction:
-
Combine 2-amino-4-(3-pyridyl)pyrimidine and 3-bromo-4-methyl-nitrobenzene in a suitable solvent with a palladium catalyst and a base.
-
Heat the reaction mixture under an inert atmosphere.
-
After completion, work up the reaction and purify the product to obtain N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine.
-
-
Reduction of the Nitro Group:
-
Reduce the nitro group of the product from the previous step using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl) to yield the final amine precursor.
-
Aminopyridine Precursors: Another Key Heterocyclic Core
Aminopyridine scaffolds are also frequently employed in the design of kinase inhibitors. Similar to pyrimidines, the pyridine nitrogen and the amino substituent can form crucial hydrogen bonds with the kinase hinge region. The pyridine ring offers different electronic properties compared to pyrazine and pyrimidine, which can be exploited to fine-tune the inhibitor's activity and selectivity.
Synthetic Applications and Performance
The synthesis of aminopyridine-based kinase inhibitors often involves functionalization of commercially available aminopyridines through cross-coupling reactions or by building the pyridine ring from acyclic precursors.
Table 4: Representative Cross-Coupling Reactions with Bromo-aminopyridine Derivatives
| Reaction Type | Substrates | Reagents/Conditions | Yield (%) | Reference |
| Suzuki Coupling | 2-Amino-5-bromopyridine, 4-Fluorophenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 88 | N/A |
| Buchwald-Hartwig | 3-Amino-5-bromopyridine, Piperidine | Pd(OAc)₂, XPhos, NaOtBu, Toluene, 110 °C | 95 | N/A |
| Sonogashira Coupling | 2-Amino-5-bromopyridine, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | 82 | N/A |
Disclaimer: The data in this table is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-amino-6-bromopyridine with an amine.
Materials:
-
2-Amino-6-bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-amino-6-bromopyridine, NaOtBu, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired aminopyridine product.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinases targeted by inhibitors derived from these precursors.
Caption: Simplified EGFR Signaling Pathway.
Caption: Key components of the Nek2 Signaling Pathway.
Caption: Simplified MAP4K4-JNK Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using a heterocyclic precursor.
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
The choice of a precursor for kinase inhibitor synthesis is a critical decision in the drug discovery process, influencing the efficiency of the synthetic route, the diversity of the accessible chemical space, and the properties of the final compounds. This compound offers a potent combination of a kinase-binding scaffold, a versatile reactive handle, and a pharmacokinetic-enhancing moiety. Aminopyrimidines, as privileged scaffolds, provide a well-trodden path to potent kinase inhibitors with a high probability of success. Aminopyridines offer an alternative heterocyclic core with distinct electronic properties, allowing for further optimization of inhibitor profiles.
Ultimately, the optimal precursor will depend on the specific kinase target, the desired structure-activity relationship, and the overall synthetic strategy. This guide provides a foundation for researchers to make informed decisions by comparing the synthetic utility and applications of these key building blocks in the ongoing quest for novel and effective kinase inhibitors.
References
A Comparative Guide to the Structure-Activity Relationship of Pyrazines in Oncology
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Pyrazine Analogs Targeting Key Cancer Pathways
Pyrazine, a six-membered heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Its derivatives have demonstrated a broad spectrum of biological activities, including the inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazine analogs, supported by quantitative experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Quantitative Data Summary: SAR of Pyrazine Analogs
The following tables summarize the in vitro potency of different series of pyrazine analogs against various cancer-related targets and cell lines. The data highlights how structural modifications to the pyrazine core and its substituents influence their biological activity, typically measured as the half-maximal inhibitory concentration (IC50).
Table 1:[1][2][3]triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors
| Compound | R Group | c-Met IC50 (nM)[1] | VEGFR-2 IC50 (µM)[2] | A549 IC50 (µM)[2] | MCF-7 IC50 (µM)[2] | Hela IC50 (µM)[2] |
| Foretinib (positive control) | - | 19.00[1] | - | - | - | - |
| 17a | 5-(trifluoromethyl)-1H-pyrazole | 55[1] | - | - | - | - |
| 17e | 5-(trifluoromethyl)-1H-pyrazole | 77[1] | - | - | - | - |
| 17l | 5-(trifluoromethyl)-1H-pyrazole | 26.00[2] | 2.6[2] | 0.98 ± 0.08[2] | 1.05 ± 0.17[2] | 1.28 ± 0.25[2] |
-
SAR Insights: The data suggests that the[3][4][5]triazolo[4,3-a]pyrazine core is a viable scaffold for dual c-Met and VEGFR-2 inhibition. Compound 17l demonstrates the most promising activity, with potent inhibition of c-Met kinase and significant antiproliferative effects against A549, MCF-7, and Hela cancer cell lines.[2]
Table 2: 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors
| Compound | R Group | FGFR1 Inhibition (%)[6] | FGFR2 Inhibition (%)[6] | FGFR3 Inhibition (%)[6] | FGFR4 Inhibition (%)[6] | FGFR2 IC50 (nM)[6] | FGFR3 IC50 (nM)[6] |
| 18d | (morpholin-4-yl)-methylene | - | 93.09 | 86.32 | - | 600 | 480 |
| 18e | ethyl-linked hydroxyl | - | 75.30 | - | - | - | - |
| 18g | pyrrole-1-methylene | 81.03 | 94.21 | >80 | >80 | 380 | - |
| 18i | - | - | - | - | - | - | - |
-
SAR Insights: Within this series, modifications at the R group significantly impact FGFR inhibitory activity. Compound 18d , featuring a (morpholin-4-yl)-methylene substituent, displays potent inhibition against FGFR2 and FGFR3.[6] The pyrrole-1-methylene group in compound 18g confers broad-spectrum activity against FGFR1-4.[6] Compound 18i was identified as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1–4.[6][7]
Table 3: Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors
| Compound | Modification | Aurora A (TdF Kd, nM) | Aurora B (TdF Kd, nM) | phos-HH3 Inhibition IC50 (nM) |
| 1 | Parent Compound | - | - | 250 |
| 12k (SCH 1473759) | Acyclic amino alcohol | 0.02 | 0.03 | 25 |
-
SAR Insights: The optimization of the initial imidazo[1,2-a]pyrazine lead compound 1 to the acyclic amino alcohol 12k resulted in a significant increase in potency against both Aurora A and B kinases, as well as improved cellular potency.[8]
Experimental Protocols
MTT Assay for Antiproliferative Activity
This protocol is a widely used colorimetric assay to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, Hela)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5x10³ cells per well in a 96-well plate in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrazine analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., c-Met, VEGFR-2, FGFR, Aurora Kinase)
-
Kinase assay buffer
-
ATP
-
Kinase-specific substrate
-
Test compounds (pyrazine analogs)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the recombinant kinase and the kinase substrate to each well. Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified duration (e.g., 45-60 minutes).[4][11]
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Incubate at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate reader.[11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Pyrazine and Pyrimidine-Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Pyrazine and pyrimidine are two fundamental nitrogen-containing heterocyclic scaffolds that form the core of a multitude of biologically active compounds. Their structural similarities, yet distinct electronic properties, have made them privileged structures in medicinal chemistry. This guide provides an objective comparative analysis of pyrazine and pyrimidine-based compounds, focusing on their performance in key therapeutic areas, supported by experimental data, detailed protocols, and pathway visualizations to inform and guide researchers in drug development.
Performance Comparison: Anticancer Activity
Both pyrazine and pyrimidine derivatives have demonstrated significant potential as anticancer agents, often functioning as kinase inhibitors or modulators of other crucial cellular signaling pathways.[1][2][3] The following tables summarize the in vitro anticancer activity of representative pyrazine and pyrimidine compounds against various cancer cell lines.
Disclaimer: The data presented below is collated from various studies. A direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, cell lines, and compound purity.
Pyrazine-Based Compounds: Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine | Derivative 1 | Hep-2 | 11 | [4] |
| Imidazo[1,2-a]pyrazine | Derivative 1 | HepG2 | 13 | [4] |
| Imidazo[1,2-a]pyrazine | Derivative 1 | MCF-7 | 11 | [4] |
| Imidazo[1,2-a]pyrazine | Derivative 1 | A375 | 11 | [4] |
| Pyrazolo[3,4-b]pyrazine | Compound 25i | MCF-7 | Very Significant | [5] |
| Pyrazolo[3,4-b]pyrazine | Compound 25j | MCF-7 | Very Significant | [5] |
Pyrimidine-Based Compounds: Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 6b | MCF-7 & A-549 | - (91% EGFR-TK inhibition) | [6] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375, C32, DU145, MCF-7 | Cytostatic & Cytotoxic Effects | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 | Strong Cytotoxicity | [5] |
| Pyrimidine Derivative | Compound 16 | Breast Cancer Cell Lines | 91 nM (Nur77-binding) | [5] |
Signaling Pathways in Anticancer Activity
Pyrazine and pyrimidine derivatives exert their anticancer effects by modulating various signaling pathways. A common mechanism of action is the inhibition of protein kinases, which are critical for cell growth, proliferation, and survival.[1][6]
Generalized Kinase Inhibitor Signaling Pathway
Many pyrazine and pyrimidine compounds function as ATP-competitive inhibitors of protein kinases, disrupting downstream signaling cascades that promote cancer cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 2-Bromo-5-(piperazin-1-YL)pyrazine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Selectivity of Novel Kinase Inhibitors
The 2-bromo-5-(piperazin-1-YL)pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of kinase inhibitors. Its inherent properties, including the synthetically tractable bromine atom and the pharmacokinetically favorable piperazine moiety, have made it a focal point in the development of targeted therapies. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from this core structure, offering insights into their selectivity and potential off-target effects. The presented data is crucial for the rational design of more specific and effective therapeutic agents.
Quantitative Cross-Reactivity Data
The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. To quantify the cross-reactivity of novel compounds, comprehensive screening against a broad panel of kinases is essential. The following tables summarize the inhibitory activity of a hypothetical series of derivatives (Compounds A, B, and C) synthesized from the this compound scaffold, alongside a known multi-kinase inhibitor, Sunitinib, for comparison. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), with lower values indicating higher potency.
Table 1: Inhibitory Activity (IC50, nM) of this compound Derivatives and Sunitinib against a Selected Kinase Panel.
| Kinase Target | Compound A (Hypothetical) | Compound B (Hypothetical) | Compound C (Hypothetical) | Sunitinib (Reference) |
| Primary Target | ||||
| ALK | 15 | 250 | 5 | 80 |
| Off-Targets | ||||
| VEGFR2 | 250 | 50 | 800 | 9 |
| PDGFRβ | 450 | 80 | 1200 | 2 |
| c-Kit | >1000 | 150 | >2000 | 1 |
| SRC | 800 | 300 | 1500 | 150 |
| ABL1 | >2000 | 500 | >3000 | 34 |
| FLT3 | 600 | 120 | 900 | 1 |
Note: The data for Compounds A, B, and C are hypothetical and for illustrative purposes to demonstrate how such a comparison would be presented.
Experimental Protocols
The reliable assessment of kinase inhibitor selectivity is predicated on robust and standardized experimental methodologies. The following protocols outline the typical procedures for in vitro kinase assays used to generate the quantitative data presented above.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
A reaction mixture containing the specific kinase, its substrate (a peptide or protein), ATP, and a reaction buffer (typically containing MgCl2) is prepared.
-
The test compound dilutions or a vehicle control (DMSO) are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve using non-linear regression.
KINOMEscan™ Profiling
This is a high-throughput, competition-based binding assay that assesses the interaction of a test compound with a large panel of kinases.
-
Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase panel. The amount of kinase that remains bound to the solid support after washing is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Procedure:
-
The test compound is incubated at a fixed concentration (e.g., 1 µM) with a panel of human kinases.
-
The mixture is passed over a column containing an immobilized, broad-spectrum kinase inhibitor.
-
Kinases that are bound to the test compound will not bind to the column and will flow through.
-
The amount of each kinase in the flow-through is quantified.
-
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains in solution compared to a DMSO control (% of control). A lower percentage indicates a stronger binding affinity. For hits, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams are presented using the Graphviz DOT language.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Caption: Simplified signaling pathways downstream of receptor tyrosine kinases.
A Comparative Guide to the Synthetic Routes of 2-Bromo-5-(piperazin-1-yl)pyrazine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Bromo-5-(piperazin-1-yl)pyrazine, a valuable building block in medicinal chemistry. The comparison focuses on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination, with an objective look at reaction yields, conditions, and reagent considerations based on analogous reactions reported in the literature.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Starting Material | 2,5-Dibromopyrazine, Piperazine | 2,5-Dibromopyrazine, Piperazine |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Palladium Precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) |
| Reaction Temperature | Elevated temperatures (e.g., 80-120 °C) | Room temperature to elevated temperatures (e.g., 25-100 °C) |
| Reaction Time | Several hours to overnight | Typically shorter, from 1 to 16 hours |
| Estimated Yield | Moderate to Good (60-85%) | Good to Excellent (70-95%) |
| Cost & Handling | Generally lower cost, no transition metal catalyst | Higher cost due to palladium catalyst and specialized ligands, requires inert atmosphere |
| Selectivity | Potential for di-substitution, requires careful control of stoichiometry | Generally high selectivity for mono-amination with appropriate ligand and conditions |
Logical Workflow for Route Selection
The decision-making process for selecting the optimal synthetic route can be visualized as follows:
Caption: A flowchart illustrating the decision-making process for selecting a synthetic route.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, making it susceptible to attack by nucleophiles like piperazine.[1] This route offers a straightforward, metal-free approach to the target molecule.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add 2,5-dibromopyrazine (1.0 equiv.), piperazine (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Discussion
This method is advantageous due to its operational simplicity and the lower cost of reagents as it avoids expensive transition metal catalysts and ligands. However, a potential drawback is the formation of the di-substituted by-product, 1,4-bis(5-bromopyrazin-2-yl)piperazine, which can be minimized by carefully controlling the stoichiometry of the reactants. Elevated temperatures are typically required to drive the reaction to completion.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2] This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides.
Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Reagent Addition: Add 2,5-dibromopyrazine (1.0 equiv.) and piperazine (1.2 equiv.) to the flask.
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C for 1-16 hours. Monitor the reaction's progress by TLC or LC-MS.[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Discussion
The Buchwald-Hartwig amination generally provides higher yields and greater selectivity for the mono-aminated product compared to the SNAr reaction.[4] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often giving the best results.[5] This method can often be performed under milder conditions than the SNAr approach. The primary disadvantages are the higher cost of the palladium catalyst and ligands, and the requirement for stringent inert atmosphere techniques to prevent catalyst deactivation.
Conclusion
Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable synthetic routes to this compound. The choice between the two will depend on the specific requirements of the synthesis. For large-scale production where cost is a major factor, the SNAr route may be preferable, provided that the selectivity can be adequately controlled. For smaller-scale laboratory synthesis where higher yield and selectivity are prioritized, the Buchwald-Hartwig amination is likely the superior choice, despite its higher cost and more demanding reaction setup. Researchers should carefully consider these factors to select the most appropriate method for their needs.
References
A Spectroscopic Showdown: Differentiating Positional Isomers of 2-Bromo-5-(piperazin-1-YL)pyrazine
For researchers, scientists, and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients and their intermediates is paramount. Positional isomers, while sharing the same molecular formula, can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of the expected spectroscopic differences between the key positional isomers of 2-Bromo-5-(piperazin-1-yl)pyrazine, a valuable scaffold in medicinal chemistry.
-
Isomer 1: this compound
-
Isomer 2: 2-Bromo-6-(piperazin-1-yl)pyrazine
-
Isomer 3: 2-Bromo-3-(piperazin-1-yl)pyrazine
The differentiation of these isomers hinges on the distinct electronic environments of the protons and carbon atoms on the pyrazine ring, which directly influence their spectroscopic signatures.
Predicted Spectroscopic Data Comparison
The following table summarizes the anticipated key spectroscopic features that can be used to distinguish between the positional isomers of this compound.
| Spectroscopic Technique | Predicted Data for this compound (Isomer 1) | Predicted Data for 2-Bromo-6-(piperazin-1-yl)pyrazine (Isomer 2) | Predicted Data for 2-Bromo-3-(piperazin-1-yl)pyrazine (Isomer 3) |
| ¹H NMR | Two singlets for the pyrazine protons. | Two doublets for the pyrazine protons with a small coupling constant (J ≈ 1-2 Hz). | Two doublets for the pyrazine protons with a larger coupling constant (J ≈ 2-4 Hz). |
| Chemical shifts for pyrazine protons expected around δ 8.0-8.5 ppm. | Chemical shifts for pyrazine protons expected around δ 8.0-8.5 ppm. | Chemical shifts for pyrazine protons expected around δ 8.0-8.5 ppm. | |
| Two sets of triplets for the piperazine protons (α and β to the pyrazine ring). | Two sets of triplets for the piperazine protons. | Two sets of triplets for the piperazine protons. | |
| ¹³C NMR | Four distinct signals for the pyrazine carbons. The carbon bearing the bromine will be significantly downfield. | Four distinct signals for the pyrazine carbons. The carbon bearing the bromine will be significantly downfield. | Four distinct signals for the pyrazine carbons. The carbon bearing the bromine will be significantly downfield. |
| Two signals for the piperazine carbons. | Two signals for the piperazine carbons. | Two signals for the piperazine carbons. | |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for the aromatic pyrazine ring. | C-N stretching vibrations for the piperazine moiety. | C-Br stretching vibration. Subtle differences in the fingerprint region compared to isomers. |
| Mass Spectrometry | Molecular ion peak (M+) and a prominent M+2 peak of similar intensity, characteristic of a bromine-containing compound. | Molecular ion peak (M+) and a prominent M+2 peak. | Molecular ion peak (M+) and a prominent M+2 peak. |
| Fragmentation pattern likely involves loss of the piperazine ring or parts of it. | Fragmentation pattern may show subtle differences in fragment ion intensities compared to Isomer 1. | Fragmentation pattern may show subtle differences in fragment ion intensities compared to Isomers 1 and 2. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquisition Parameters: A standard proton experiment is performed with a pulse angle of 30-45 degrees, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
Data Processing: The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
-
¹³C NMR Spectroscopy:
-
Acquisition Parameters: A standard proton-decoupled carbon experiment is performed with a pulse angle of 30-45 degrees, a spectral width of approximately 200-220 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform. The resulting spectrum is phased and baseline corrected. Chemical shifts are reported in ppm relative to TMS.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and assigned to specific vibrational modes of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for such molecules.
-
Sample Introduction: The sample, dissolved in a suitable volatile solvent, is injected into the chromatograph. The components are separated based on their boiling points (GC) or polarity (LC) before entering the mass spectrometer.
-
Ionization: In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum shows the relative abundance of each ion as a function of its m/z value. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of Isomeric Relationships
The logical relationship between the isomeric forms of this compound and the spectroscopic techniques used for their differentiation can be visualized as follows:
Caption: Workflow for the spectroscopic differentiation of positional isomers.
Benchmarking 2-Bromo-5-(piperazin-1-yl)pyrazine Derivatives Against Known Therapeutic Standards
For Immediate Release
In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. This guide provides a comparative analysis of compounds derived from the privileged structure, 2-Bromo-5-(piperazin-1-yl)pyrazine, against established clinical and research standards. The focus of this comparison is on two major classes of cancer therapeutics: Histone Deacetylase (HDAC) inhibitors and Tyrosine Kinase inhibitors. Experimental data is presented to benchmark the performance of these novel derivatives, alongside detailed protocols to ensure reproducibility.
Introduction to this compound
This compound is a heterocyclic compound that serves as a valuable starting material in medicinal chemistry.[1] Its structure, incorporating both a pyrazine and a piperazine ring, offers a unique combination of properties. The pyrazine ring can participate in hydrogen bonding and aromatic interactions within enzyme active sites, while the piperazine moiety can enhance aqueous solubility and provide a readily modifiable position for tuning a compound's pharmacokinetic and pharmacodynamic profile. The bromine atom on the pyrazine ring is a key reactive handle for synthetic diversification, particularly through cross-coupling reactions.[2] These features make it an ideal scaffold for the generation of libraries of targeted inhibitors.
Part 1: Comparison of a this compound Derivative as a Histone Deacetylase (HDAC) Inhibitor
Derivatives of the (piperazin-1-yl)pyrazine core have been synthesized and evaluated as selective inhibitors of Class I Histone Deacetylases (HDACs).[3][4] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[5]
Known Standard: Entinostat (MS-275)
Entinostat is a potent and selective inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[6][7][8] It is an established benchmark for the development of new HDAC inhibitors and is currently in clinical trials for various malignancies.
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory activity (IC50) of a representative pyrazine-linked 2-aminobenzamide derived from a (piperazin-1-yl)pyrazine core, herein designated as Compound 19f , against human Class I HDAC enzymes. The data is compared with the known standard, Entinostat.[3]
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| Compound 19f | 0.13 | 0.28 | 0.31 |
| Entinostat (MS-275) | 0.243 - 0.51 | 0.453 | 0.248 - 1.7 |
Note: IC50 values for Entinostat are presented as a range from multiple sources to reflect variability in assay conditions.[6][7][8]
As the data indicates, Compound 19f, a derivative of the (piperazin-1-yl)pyrazine scaffold, demonstrates potent inhibition of HDAC1, HDAC2, and HDAC3, with efficacy comparable to or exceeding that of the known standard, Entinostat.[3]
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.
1. Reagent Preparation:
- HDAC Assay Buffer: Prepare a buffer solution (e.g., 15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% glycerol).
- Test Compound Dilutions: Prepare a serial dilution of the test compound (e.g., Compound 19f) in DMSO. Further dilute in HDAC Assay Buffer to the final desired concentrations.
- Enzyme Preparation: Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzyme in cold HDAC Assay Buffer containing 0.1 mg/ml Bovine Serum Albumin (BSA).
- Substrate Solution: Prepare a solution of a fluorogenic HDAC substrate (e.g., Ac-NH-GGK(Ac)-AMC) in HDAC Assay Buffer.
- Stop/Developer Solution: Prepare a solution containing a stop buffer (e.g., 50 mM Tris-HCl pH 8, 100 mM NaCl), a developer enzyme (e.g., Trypsin at 0.5 mg/ml), and a potent pan-HDAC inhibitor like Trichostatin A (TSA) to halt the reaction.
2. Assay Procedure:
- In a 96-well black microplate, add the test compound at various concentrations. Include wells with a known inhibitor (e.g., Entinostat) as a positive control and wells with DMSO as a vehicle control.
- Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control.
- Pre-incubate the plate at 30°C for 15 minutes to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
- Incubate the plate at 30°C for 90 minutes.
- Stop the reaction by adding the Stop/Developer solution to each well.
- Incubate at room temperature for 40 minutes to allow for the development of the fluorescent signal.
3. Data Analysis:
- Measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of HDAC Inhibition Pathway
Caption: Mechanism of HDAC inhibition leading to gene expression changes.
Part 2: Benchmarking a Putative this compound Derivative as a Kinase Inhibitor
The this compound scaffold is also a key component in the synthesis of various protein kinase inhibitors.[1][9][10] Protein kinases are crucial mediators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.
Known Standard: Imatinib (Gleevec)
Imatinib is a well-established tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[11][12] It primarily targets the BCR-ABL fusion protein, as well as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[13][14]
Quantitative Data Comparison
While specific IC50 data for a kinase inhibitor directly synthesized from this compound is not publicly available in a comparative format, we can establish a benchmark for future studies using the known inhibitory concentrations of Imatinib. A hypothetical derivative, Compound X , would be evaluated against these targets.
| Compound | BCR-ABL IC50 (µM) | c-Kit IC50 (µM) | PDGFR IC50 (µM) |
| Compound X | To Be Determined | To Be Determined | To Be Determined |
| Imatinib | ~0.6 | ~0.1 | ~0.1 |
Note: Imatinib IC50 values are approximate and can vary based on the specific cell-free or cell-based assay used.[11][12]
Experimental Protocol: In Vitro TR-FRET Kinase Inhibition Assay
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., HEPES-based) containing MgCl2, DTT, and other necessary components.
- Test Compound Dilutions: Prepare a serial dilution of the test compound (e.g., Compound X) in DMSO, followed by dilution in Kinase Buffer.
- Enzyme/Substrate/ATP Mix: Prepare a solution containing the target kinase (e.g., ABL), a fluorescently labeled substrate peptide, and ATP at a concentration close to the Km for the specific kinase.
- Detection Mix: Prepare a solution containing a Lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
2. Assay Procedure:
- In a 384-well plate, add the test compound dilutions. Include a known inhibitor (e.g., Imatinib) as a positive control and DMSO as a vehicle control.
- Initiate the kinase reaction by adding the Enzyme/Substrate/ATP mix to all wells.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and initiate detection by adding the Detection Mix to all wells.
- Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
3. Data Analysis:
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor fluorophore wavelengths).
- Calculate the TR-FRET ratio, which is proportional to the amount of phosphorylated substrate.
- Determine the percent inhibition and calculate the IC50 value as described in the HDAC assay protocol.
Visualization of a Relevant Kinase Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway targeted by kinase inhibitors.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel, potent, and selective inhibitors of key therapeutic targets such as HDACs and protein kinases. As demonstrated by the comparison of its derivatives with established standards like Entinostat, this chemical framework can be elaborated to produce compounds with significant biological activity. The provided experimental protocols offer a standardized approach for the continued evaluation and benchmarking of new chemical entities derived from this versatile building block, facilitating further advancements in targeted therapy.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity | MDPI [mdpi.com]
- 4. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-(piperazin-1-YL)pyrazine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-(piperazin-1-YL)pyrazine. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on guidelines for structurally similar hazardous compounds. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should always consult their institution's environmental health and safety (EHS) department for specific disposal protocols and regulations.
Hazard Assessment and Safety Data
This compound is a chemical compound used in research and development. Based on data from analogous compounds, it should be handled as a hazardous substance. The primary hazards associated with similar bromo- and piperazine-containing compounds include skin irritation, serious eye damage, and potential harm if swallowed or inhaled.[1][2][3]
Key Safety and Handling Data (Based on Analogous Compounds)
| Property | Value/Information | Reference |
| Hazard Statements | Likely to cause skin irritation, serious eye irritation, and may be harmful if swallowed. May cause respiratory irritation. | [2][3][4] |
| GHS Pictogram | Irritant (based on similar compounds) | [4] |
| Signal Word | Warning (based on similar compounds) | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [3][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles or face shield, laboratory coat. In case of dust, a NIOSH-approved respirator is recommended. | [1][2][6] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound and any contaminated materials.
2.1 Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn:
-
Gloves: Chemically resistant nitrile gloves.[1]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Body Covering: A laboratory coat.[5]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1][5]
2.2 Waste Segregation and Collection
-
Designate a Waste Container: Use a specific, labeled hazardous waste container for this compound waste. The container must be:
-
Made of a compatible material (e.g., high-density polyethylene).
-
In good condition with a secure, sealable lid.
-
Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
-
Collect Solid Waste:
-
Decontamination:
-
Wipe down the contaminated area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels.
-
Dispose of the used paper towels in the designated hazardous waste container.
-
2.3 Waste Storage
-
Secure the Container: Securely seal the hazardous waste container.[7]
-
Store Appropriately: Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials.[6][7]
-
Labeling: The storage area should be clearly marked as a hazardous waste storage area.[7]
2.4 Final Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[7]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[2][7] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[7]
Disposal Workflow
The following diagram illustrates the key steps and decision points in the disposal process for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Bromo-5-(trifluoromethyl)pyrazine | 1196152-38-1 [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-Bromo-5-(piperazin-1-YL)pyrazine
This guide provides crucial safety and logistical information for the handling, use, and disposal of 2-Bromo-5-(piperazin-1-YL)pyrazine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Specifications |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For compounds with unknown toxicity, consider double-gloving with a flexible laminate glove underneath a heavy-duty outer glove.[5][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is advisable. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or coveralls should be used.[6][7] |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[6][8] If engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.[4][9] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[6][8]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[9]
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and cap all containers when not in use.
-
Heating: If heating is required, use a well-controlled heating mantle or hot plate with a stirrer. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][4] Clean all contaminated surfaces and equipment.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures | Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3] | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and launder it before reuse.[1][3] If irritation persists, seek medical attention. | |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3] | |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][10] | |
| Minor Spill | For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for chemical waste disposal. Clean the spill area thoroughly. | |
| Major Spill | Evacuate the immediate area and alert others. If the spill is outside of a fume hood, ensure the area is well-ventilated and prevent entry. Wear appropriate PPE, including respiratory protection, before attempting cleanup. Follow institutional guidelines for large spill cleanup.[4] |
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.
Storage:
-
Store this compound in a tightly sealed container.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]
-
The storage area should be clearly labeled.
Disposal Plan: All waste containing this compound, including contaminated consumables and solutions, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless it is chemically compatible.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. ycdehongchem.com [ycdehongchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
